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  • Product: 1h-Imidazo[4,5-b]pyrazin-5-ol
  • CAS: 856345-70-5

Core Science & Biosynthesis

Foundational

Polypharmacological Mechanisms of the 1H-Imidazo[4,5-b]pyrazin-5-ol Scaffold in Biological Systems: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 1H-imidazo[4,5-b]pyrazin-5-ol (CAS: 856345-70-5) scaffold not merely as a static chemical entity, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 1H-imidazo[4,5-b]pyrazin-5-ol (CAS: 856345-70-5) scaffold not merely as a static chemical entity, but as a dynamic, privileged pharmacophore. This bicyclic heteroaromatic system—tautomeric with 3,4-dihydroimidazo[4,5-b]pyrazin-5-one—exhibits profound polypharmacology. Depending on its substitution pattern, this core drives two highly distinct biological mechanisms: protonophoric mitochondrial uncoupling via its acidic 5-ol/5-alkoxy derivatives, and ATP-competitive kinase inhibition (specifically targeting mTOR) via structural mimicry of purines.

This whitepaper dissects the causality behind these mechanisms, providing self-validating experimental protocols and structure-activity relationship (SAR) insights critical for drug development professionals.

Structural Biology & Tautomeric Equilibration

Understanding the biological action of 1H-imidazo[4,5-b]pyrazin-5-ol begins with its physicochemical properties. The molecule exists in a tautomeric equilibrium between the 5-ol (hydroxy) and 5-one (ketone) states.

  • The Kinase Vector: The imidazopyrazine core structurally mimics the Watson-Crick face of adenine. The nitrogen atoms in the imidazole ring act as critical hydrogen-bond acceptors/donors in the hinge region of kinase domains.

  • The Bioenergetic Vector: The hydroxyl group at the 5-position of the pyrazine ring is highly sensitive to electronic effects. When functionalized with electron-withdrawing groups (e.g., trifluoromethyl), the pKa of the molecule drops into the optimal range (5.0–6.5) for acting as a weak lipophilic acid—the fundamental prerequisite for a mitochondrial uncoupler.

Quantitative Pharmacological Profiling
Parameter1H-imidazo[4,5-b]pyrazin-5-ol (Core)5-Alkoxy/5-Amino DerivativesImidazo[4,5-b]pyrazin-2-ones
Primary Target Scaffold PrecursorInner Mitochondrial MembranemTORC1 / mTORC2 Kinase
Mechanism Tautomeric equilibrationProtonophoric UncouplingATP-competitive hinge binding
Key Bioactivity Chemical intermediateEC50 ~3.6 μM (OCR increase)IC50 < 10 nM (mTOR inhibition)
Cellular Phenotype N/AIncreased metabolic rateAutophagy, cell cycle arrest

Mechanism I: Protonophoric Mitochondrial Uncoupling

Recent SAR studies have identified 5-substituted 1H-imidazo[4,5-b]pyrazines as potent mitochondrial uncouplers with therapeutic potential for obesity and metabolic dysfunction .

Mechanistic Causality: True mitochondrial uncouplers must passively shuttle protons from the intermembrane space (high [H+]) to the mitochondrial matrix (low [H+]), bypassing ATP synthase. The 1H-imidazo[4,5-b]pyrazin-5-ol core achieves this because its lipophilicity allows it to permeate the inner mitochondrial membrane (IMM), while its ionizable 5-ol group acts as the proton carrier. This dissipates the proton motive force, forcing the electron transport chain (ETC) to work in overdrive to maintain the gradient, thereby dramatically increasing the Oxygen Consumption Rate (OCR) without generating ATP.

Protonophore_Cycle IMS Intermembrane Space (High H+, Low pH) Protonation Protonation of Imidazo[4,5-b]pyrazin-5-ol IMS->Protonation IMM Translocation across Inner Mitochondrial Membrane Protonation->IMM Lipophilic Diffusion Deprotonation Deprotonation in Matrix IMM->Deprotonation Deprotonation->IMS Anion Return Matrix Mitochondrial Matrix (Low H+, High pH) Deprotonation->Matrix

Fig 1: Protonophoric cycle of 1H-imidazo[4,5-b]pyrazin-5-ol derivatives across the IMM.

Experimental Protocol: High-Resolution Cellular Respirometry (Seahorse XF96)

Causality & Experimental Design: To validate uncoupling, we must differentiate it from ETC inhibition. Relying solely on isolated mitochondria can mask cellular permeability issues. We utilize a sequential injection strategy to create a self-validating bioenergetic profile .

  • Cell Seeding & Baseline: Seed L6 myoblasts at 20,000 cells/well in an XF microplate. Incubate overnight. Replace with unbuffered XF assay medium (pH 7.4) to accurately detect extracellular acidification alongside oxygen consumption.

  • Inhibitor Loading (Self-Validating System):

    • Port A (Oligomycin, 1 μM): Blocks ATP synthase to isolate proton leak.

    • Port B (Imidazopyrazine compound, 0.1-10 μM): Will spike OCR only if it is a true uncoupler.

    • Port C (FCCP, 1 μM): Maximal uncoupling positive control.

    • Port D (Rotenone/Antimycin A, 0.5 μM): Shuts down the ETC to prove the OCR spike was mitochondrial in origin.

  • Real-Time Kinetic Measurement: Execute 3 measurement cycles (3 min mix, 3 min measure) per injection.

  • Data Analysis: Normalize OCR values to total protein content. Calculate the EC50 based on the peak OCR achieved post-Port B injection relative to the FCCP maximum.

Mechanism II: ATP-Competitive Kinase Inhibition (mTOR)

When the imidazopyrazine core is functionalized as an imidazo[4,5-b]pyrazin-2-one (a structural isomer/derivative space of the 5-ol), it becomes a highly selective inhibitor of the Mechanistic Target of Rapamycin (mTOR) . Compounds in this class, such as the precursors to CC-223, achieve >1000-fold selectivity for mTOR over the closely related PI3Kα lipid kinase .

Mechanistic Causality: The imidazopyrazine core anchors into the ATP-binding pocket of mTOR. The N4 nitrogen of the pyrazine ring forms a critical hydrogen bond with the backbone amide of Val2240 in the mTOR hinge region. This dual inhibition of mTORC1 and mTORC2 prevents the phosphorylation of downstream effectors S6K1 and Akt (S473), leading to robust cell cycle arrest.

mTOR_Pathway PI3K PI3K / Akt Activation mTORC1 mTORC1 Complex (Cell Growth) PI3K->mTORC1 mTORC2 mTORC2 Complex (Cytoskeleton/Survival) PI3K->mTORC2 Downstream Inhibition of pS6 & pAkt (Apoptosis / Autophagy) mTORC1->Downstream mTORC2->Downstream Imidazo Imidazo[4,5-b]pyrazin core (ATP-Competitive Inhibitor) Imidazo->mTORC1 Blocks ATP Binding Imidazo->mTORC2

Fig 2: Dual mTORC1/mTORC2 inhibition pathway by the imidazo[4,5-b]pyrazin core.

Experimental Protocol: TR-FRET Kinase Selectivity Profiling

Causality & Experimental Design: In biochemical profiling, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is prioritized over radiometric assays. TR-FRET provides a homogeneous, wash-free environment that preserves transient low-affinity interactions. The time-resolved nature eliminates compound auto-fluorescence interference—a common artifact with heterocyclic scaffolds.

  • Reagent Preparation: Prepare 2X kinase/substrate mixture (mTOR enzyme, GFP-labeled 4E-BP1 substrate) in HEPES buffer containing 10 mM MgCl2 and 1 mM EGTA.

  • Compound Dispensing: Use an acoustic liquid handler to dispense nanoliter volumes of the imidazopyrazine compound into a 384-well pro-plate (10-point dose-response). Self-Validation: Include DMSO (vehicle high-control) and Torin 1 (1 μM low-control). The assay is only valid if the Z'-factor > 0.6.

  • Equilibration: Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 2X ATP solution (at the predetermined Km value for mTOR) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Quenching: Add EDTA to quench the reaction, followed by the LanthaScreen Tb-anti-p4E-BP1 antibody.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (520 nm / 495 nm) and determine the IC50 via 4-parameter logistic regression.

Kinase_Assay Prep 1. Reagent Prep (mTOR, ATP, Substrate) Incubate 2. Compound Incubation (Imidazopyrazine core) Prep->Incubate Reaction 3. Kinase Reaction (ATP Turnover) Incubate->Reaction Detection 4. TR-FRET Detection (Tb-labeled antibody) Reaction->Detection Analysis 5. IC50 Calculation (Non-linear regression) Detection->Analysis

Fig 3: Self-validating TR-FRET experimental workflow for kinase inhibitor profiling.

Conclusion

The 1H-imidazo[4,5-b]pyrazin-5-ol scaffold is a masterclass in chemical biology. By tuning the electronic and steric properties of the 5-position (favoring protonophoric uncoupling) versus the imidazole ring (favoring ATP-competitive kinase inhibition), drug development professionals can direct this privileged core toward entirely distinct therapeutic areas, ranging from metabolic diseases to oncology.

References

  • Mortensen, D. S., et al. "Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • Mortensen, D. S., et al. "Discovery of Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor CC-223." Journal of Medicinal Chemistry, 2015.[Link]

  • VTechWorks. "Structure-Activity Relationship Studies of Imidazo[4,5-b]pyrazine Derivatives as Mitochondrial Uncouplers and their Potential in the Treatment of Obesity." Virginia Tech Theses and Dissertations, 2021.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45120725, 1h-Imidazo[4,5-b]pyrazin-5-ol." PubChem, 2024.[Link]

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 1H-imidazo[4,5-b]pyrazin-5-ol Derivatives

Introduction: The Imperative for Early Pharmacokinetic Assessment The 1H-imidazo[4,5-b]pyrazin-5-ol scaffold represents a promising heterocyclic system with significant potential in modern drug discovery, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early Pharmacokinetic Assessment

The 1H-imidazo[4,5-b]pyrazin-5-ol scaffold represents a promising heterocyclic system with significant potential in modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. However, the journey from a potent "hit" molecule to a viable clinical candidate is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic (PK) properties. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its concentration and persistence at the target site, ultimately governing its efficacy and safety.

This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of novel 1H-imidazo[4,5-b]pyrazin-5-ol derivatives. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale, emphasizing the development of a robust, self-validating system for data generation. Our objective is to empower research teams to make informed, data-driven decisions, identify liabilities early, and optimize chemical matter toward a successful clinical outcome. The narrative follows a logical progression from high-throughput in vitro screens to more complex in vivo evaluations, mirroring the typical lifecycle of a drug discovery project.

Part 1: Foundational In Vitro ADME Profiling: The Initial Litmus Test

The initial phase of PK profiling focuses on a battery of in vitro assays designed to rapidly assess the fundamental ADME characteristics of newly synthesized analogues. This screening cascade is crucial for establishing initial structure-activity relationships (SAR) and filtering out compounds with intractable liabilities before committing to more resource-intensive studies.

Metabolic Stability: Predicting a Compound's Lifespan

A drug's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and oral bioavailability.[1] We assess this using two primary systems: liver microsomes and hepatocytes.[2] Microsomes contain the majority of the crucial Phase I cytochrome P450 (CYP450) enzymes, while hepatocytes offer a more complete picture by including both Phase I and Phase II (conjugative) enzymes.[3]

Experimental Workflow: Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock (1 mM in DMSO) Incubation Incubate Compound with Microsomes/Hepatocytes + Cofactors Compound->Incubation Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubation Cofactors NADPH (Phase I) + UDPGA/PAPS (Phase II) Cofactors->Incubation Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench Timepoints (0, 5, 15, 30, 60 min) Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate % Remaining vs. Time LCMS->Data

Caption: Workflow for in vitro metabolic stability assays.

Detailed Protocol: Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a cofactor solution containing NADPH.

  • Pre-incubation: In a 96-well plate, pre-warm microsomes and buffer at 37°C for 10 minutes.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the microsomal suspension to initiate the reaction. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[4]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[2]

  • Data Interpretation: Plot the natural log of the percentage of compound remaining against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[3]

Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Risk

A significant safety concern is a compound's potential to inhibit CYP enzymes, leading to drug-drug interactions (DDIs).[5] If our investigational drug inhibits a major CYP isoform, it could dangerously elevate the plasma levels of co-administered drugs metabolized by that same enzyme.[6][7] Early screening for CYP inhibition is a regulatory expectation and a critical step in de-risking a compound.[8]

Protocol: Fluorogenic CYP Inhibition Assay

  • System: Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) and a specific fluorogenic probe substrate for each.[8]

  • Incubation: Incubate the enzyme, probe substrate, and a range of concentrations of the test compound in a 96-well plate.

  • Reaction Start: Initiate the reaction by adding a NADPH regenerating system.[8]

  • Detection: Monitor the increase in fluorescence over time, which is proportional to the rate of metabolite formation.

  • Analysis: Compare the rate of reaction in the presence of the test compound to a vehicle control. Calculate the IC50 value—the concentration of the compound that causes 50% inhibition of the enzyme activity.[9]

Table 1: Hypothetical In Vitro ADME Data for 1H-imidazo[4,5-b]pyrazin-5-ol Derivatives

Compound IDHuman Liver Microsome t½ (min)Human Hepatocyte t½ (min)CYP3A4 IC50 (µM)Papp A→B (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Plasma Protein Binding (%)
LEAD-001 4530> 500.81.292.5
LEAD-002 > 605515.25.51.599.1
LEAD-003 128> 5012.18.975.3
LEAD-004 > 60> 6045.10.21.198.8

Data is for illustrative purposes only.

  • Interpretation: LEAD-003 shows high metabolic clearance (short t½), making it less desirable. LEAD-002 shows moderate CYP3A4 inhibition, which warrants further investigation. LEAD-003 is a clear substrate for an efflux transporter (high efflux ratio). LEAD-004 exhibits high stability but very low permeability, suggesting potential absorption issues. LEAD-001 presents a more balanced initial profile.

Cellular Permeability: Will the Drug Be Absorbed?

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation.[10] The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[11] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions and functional efflux transporters, mimicking the intestinal barrier.[12]

Experimental Workflow: Caco-2 Bidirectional Permeability Assay

G cluster_setup Assay Setup cluster_transport Transport Experiment (A→B and B→A) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A Add compound to Apical (A) side TEER->Dose_A Pass Dose_B Add compound to Basolateral (B) side TEER->Dose_B Pass Incubate Incubate at 37°C with shaking Dose_A->Incubate Dose_B->Incubate Sample_A Sample from Apical (A) side Incubate->Sample_A Sample_B Sample from Basolateral (B) side Incubate->Sample_B LCMS Quantify compound by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Papp Calculate Papp and Efflux Ratio LCMS->Papp

Caption: Bidirectional Caco-2 permeability assay workflow.

Protocol and Rationale

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Integrity Check: Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions, which is essential for a valid assay.[13]

  • Bidirectional Transport: The experiment is performed in two directions.[12]

    • Apical-to-Basolateral (A→B): The test compound is added to the apical (upper) chamber, simulating the intestinal lumen. Samples are taken from the basolateral (lower) chamber over time to measure the rate of absorption.

    • Basolateral-to-Apical (B→A): The compound is added to the basolateral chamber, and samples are taken from the apical side. This measures the rate of efflux back into the "lumen."

  • Analysis: Compound concentrations are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B→A) to Papp (A→B) gives the Efflux Ratio . An efflux ratio significantly greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[14] This is a critical finding, as high efflux can severely limit oral absorption and brain penetration.[15][16]

Plasma Protein Binding (PPB): Assessing the "Free" Drug

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[17][18] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[17] Therefore, determining the fraction of unbound drug (fu) is essential for interpreting efficacy and PK data.

Equilibrium Dialysis: The Gold Standard

Equilibrium dialysis is considered the most reliable method for measuring PPB as it is less prone to non-specific binding artifacts.[19][20]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of individual wells, each split into two chambers by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass freely.[20]

  • Dosing: Add plasma spiked with the test compound to one chamber and an equal volume of buffer to the other.

  • Equilibration: Incubate the plate at 37°C for several hours (e.g., 4-6 hours) with shaking to allow the unbound compound to reach equilibrium across the membrane.[17]

  • Sampling & Analysis: After incubation, take samples from both the plasma and buffer chambers. The concentrations in both are quantified by LC-MS/MS.

  • Calculation: The percentage bound is calculated from the concentrations in the plasma and buffer chambers at equilibrium.

Part 2: Bioanalytical Method Validation: The Foundation of Trust

All quantitative data in pharmacokinetic studies relies on the ability to accurately measure drug concentrations in complex biological matrices like plasma or urine. A robust and validated bioanalytical method is therefore non-negotiable. Regulatory agencies like the U.S. FDA provide clear guidance on the required validation parameters.[21][22] According to the FDA Bioanalytical Method Validation (BMV) Guidance, the method must be proven to be accurate, precise, selective, sensitive, and stable.[21]

Key Validation Parameters

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentrations over several days.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte.

  • Stability: The analyte's stability must be confirmed under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Failure to adhere to these principles can render entire studies invalid, leading to significant delays and costs.[21] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations globally.[23]

Part 3: In Vivo Pharmacokinetic Evaluation: The Whole-System View

In vitro assays provide crucial guidance, but an in vivo study is essential to understand how a compound behaves in a complete biological system. A preliminary PK study in a rodent model (typically mouse or rat) is a standard part of preclinical development.[24][25]

Study Design: A Representative Mouse PK Study

  • Animal Model: Male BALB/c mice are often used.

  • Dosing Groups:

    • Intravenous (IV) Group: The compound is administered directly into the bloodstream (e.g., via tail vein injection) at a low dose (e.g., 1-2 mg/kg). This route ensures 100% bioavailability and is used to determine fundamental clearance parameters.

    • Oral (PO) Group: The compound is administered via oral gavage at a higher dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: At serial time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), small blood samples are collected into tubes containing an anticoagulant.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored frozen (-80°C) until analysis.

  • Sample Analysis: Plasma concentrations of the drug are quantified using the validated LC-MS/MS method.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis software to derive key PK parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterAbbreviationDescriptionSignificance in Drug Development
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.Related to efficacy and potential toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time, calculated from the plasma concentration-time curve.The primary measure of overall systemic exposure.
Half-Life The time required for the drug concentration in the body to decrease by half.Determines the dosing interval required to maintain therapeutic concentrations.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Reflects the body's efficiency in eliminating the drug. High clearance often leads to a short half-life.[26]
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).A critical parameter for oral drugs. Low bioavailability may necessitate higher doses or formulation strategies to improve absorption.[26]

Part 4: Data Integration and Candidate Selection

The ultimate goal of this comprehensive profiling is to build a holistic understanding of a compound's disposition, enabling rational decision-making. By integrating data from all assays, we can identify promising candidates and guide the next steps of optimization. For instance, if a compound shows poor permeability and high efflux in the Caco-2 assay, this is consistent with low oral bioavailability in vivo. If a compound has a short half-life in vivo, this can often be correlated with high clearance in the in vitro metabolic stability assays.[27] This integrated dataset allows medicinal chemists to make targeted structural modifications to mitigate identified liabilities—for example, blocking a site of metabolism or modulating physicochemical properties to reduce efflux—and systematically build towards a compound with a PK profile suitable for clinical development.[1]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][21][22]

  • Nuvisan. Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. [Link][9]

  • Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][28]

  • NCATS. Caco2 assay protocol. [Link][13]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link][19]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link][29]

  • Eurofins Discovery. CYP Inhibition Assays. [Link][6]

  • Eurofins Discovery. P-gp Substrate Assessment (MDR1-MDCKII). [Link][30]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link][10]

  • Wang, B., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][23]

  • Dossetter, A. G., et al. (2013). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm. [Link][31]

  • Technology Networks. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. [Link][32]

  • Charles River Laboratories. Cytochrome P450 Assays. [Link][7]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link][15]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link][14]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link][8]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link][17]

  • Howard, M., et al. (2010). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening. [Link][18]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link][12]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][22]

  • Creative Diagnostics. Protein Binding Assays. [Link][33]

  • GMP Platform. (2018). 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出. [Link][34]

  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics. [Link][27]

  • Foti, R. S., & Dalvie, D. K. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link][1]

  • Al-Otaibi, A. M., et al. (n.d.). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. PMC. [Link][35]

  • White, A. W., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research. [Link][26]

  • Zhang, D., et al. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug Design, Development and Therapy. [Link][24]

  • Tsubota, Y., et al. (2024). Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. PubMed. [Link][25]

  • Tsubota, Y., et al. (n.d.). Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. J-Stage. [Link][36]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. [Link][4]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link][2]

  • Premier Research. (2024). ICH M12: How to Accelerate Your Drug Development Program. [Link][37]

  • Engineered Science Publisher. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. [Link][38]

  • Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link][3]

Sources

Foundational

Preliminary Toxicity and Safety Profile of 1H-Imidazo[4,5-b]pyrazin-5-ol: A Predictive and Strategic Assessment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 1H-imidazo[4,5-b]pyrazin-5-ol belongs to a class of nitrogen-containing heterocyclic compounds that have garne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-imidazo[4,5-b]pyrazin-5-ol belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, particularly in oncology and metabolic diseases.[1][2][3] While empirical toxicological data for this specific molecule are not extensively available in peer-reviewed literature, this guide provides a preliminary, predictive safety profile based on a thorough analysis of its core chemical scaffold, data from structurally related analogs, and established principles of toxicology.

This document is structured to serve as a strategic guide for research and development professionals. It begins by identifying known hazards associated with the parent imidazo[4,5-b]pyrazine structure, followed by an exploration of predictive metabolic pathways. The core of this whitepaper outlines a tiered, logical, and resource-conscious strategy for a non-clinical safety assessment program, detailing the causality behind experimental choices. Our objective is to equip scientific teams with the foundational knowledge and a robust methodological framework to systematically evaluate the safety of 1H-imidazo[4,5-b]pyrazin-5-ol and its derivatives, ensuring a data-driven progression toward potential therapeutic applications.

Chemical Identity and Pharmacological Context

1H-imidazo[4,5-b]pyrazin-5-ol is a heterocyclic aromatic compound featuring a pyrazine ring fused to an imidazole ring, with a hydroxyl (-ol) substituent at the 5-position. The imidazopyrazine core is structurally analogous to purines, a feature that allows molecules of this class to interact with a wide range of biological targets, including protein kinases.[3][4] Derivatives of the broader imidazo[4,5-b]pyridine and imidazo[4,5-b]pyrazine families have been investigated for their potent inhibitory activity against critical cellular signaling pathways, such as c-Met and Aurora kinases, which are implicated in cancer progression.[3][5] Other related structures have been explored as mitochondrial uncouplers for metabolic disorders and as antiviral agents.[2][6] This diverse bioactivity underscores the therapeutic potential of the scaffold but also necessitates a thorough and early assessment of its safety profile.

Hazard Identification Based on Core Scaffold Analysis

Direct toxicological studies on 1H-imidazo[4,5-b]pyrazin-5-ol are scarce. Therefore, a foundational step in our assessment is to analyze the known hazards of the parent compound, 1H-imidazo[4,5-b]pyrazine, for which harmonized classification data is available.[7] This information provides a baseline for potential intrinsic hazards of the core structure.

Hazard StatementGHS ClassificationDescriptionSource(s)
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[7][8]
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[7][8]
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[7][8]
H335Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[7][8]
Table 1: GHS Hazard Classifications for the Parent Scaffold, 1H-Imidazo[4,5-b]pyrazine.

Expert Interpretation: The hazard profile of the parent scaffold strongly suggests that 1H-imidazo[4,5-b]pyrazin-5-ol should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if aerosolized, to mitigate risks of irritation and acute toxicity.[8][9] The "Harmful if swallowed" classification necessitates careful dose consideration in any future in vivo studies.

Furthermore, safety data from related but distinct scaffolds provide additional context. For instance, an acute toxicity study on an imidazo[1,2-a]pyrazine derivative (A4) showed no mortality or poisoning symptoms in mice following oral administration at a high dose of 1000 mg/kg, suggesting that some members of the broader imidazopyrazine class can possess a favorable acute safety margin.[6] Conversely, other derivatives have shown in vitro cytotoxicity, which is often the desired outcome for anticancer agents but requires careful management.[1]

Predictive Metabolism and Toxicokinetics

Understanding the metabolic fate of a new chemical entity is crucial for predicting its safety. The metabolism of pyrazine derivatives has been studied in the context of flavoring agents, providing valuable insights.[10]

Predicted Metabolic Pathways: The structure of 1H-imidazo[4,5-b]pyrazin-5-ol presents several potential sites for metabolic transformation:

  • Phase I Metabolism: The pyrazine ring is susceptible to hydroxylation. The alkyl side chains of related pyrazine compounds are known to undergo oxidation.[10]

  • Phase II Metabolism: The prominent 5-ol (hydroxyl) group is a prime candidate for Phase II conjugation reactions. This typically involves glucuronidation or sulfation, processes that increase water solubility and facilitate excretion. This is a common and efficient detoxification pathway.

Metabolic_Pathways cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) Parent 1H-Imidazo[4,5-b]pyrazin-5-ol Oxidized_Metabolite Ring-Hydroxylated Metabolite Parent->Oxidized_Metabolite CYP450 Enzymes Conjugated_Metabolite Glucuronide or Sulfate Conjugate Parent->Conjugated_Metabolite UGTs, SULTs Oxidized_Metabolite->Conjugated_Metabolite Substrate for Phase II Excretion Excretion Conjugated_Metabolite->Excretion Renal/Biliary Clearance

Caption: Predicted metabolic pathways for 1H-imidazo[4,5-b]pyrazin-5-ol.

A Strategic Framework for Non-Clinical Safety Assessment

For a novel compound like 1H-imidazo[4,5-b]pyrazin-5-ol, a tiered and systematic approach to toxicological testing is essential. This strategy prioritizes in vitro assays to gather mechanistic data and conserve resources before proceeding to more complex in vivo studies.

Toxicology_Workflow cluster_tier1 Tier 1: In Vitro Assessment cluster_tier2 Tier 2: In Vivo Exploratory Safety cluster_tier3 Tier 3: Formal Preclinical Studies (IND-Enabling) vitro_cyto Cytotoxicity Assays (e.g., MTT on HepG2, primary cells) vitro_geno Genotoxicity Battery (Ames Test, in vitro Micronucleus) vitro_cardio Cardiovascular Safety (hERG Liability Assay) pk_study Pharmacokinetics (PK) (Rodent, establish exposure) vitro_cardio->pk_study acute_tox Acute Toxicity Study (Rodent, Dose Range Finding) repeat_dose Repeat-Dose Toxicity (Rodent/Non-Rodent, 14- or 28-day) acute_tox->repeat_dose safety_pharm Safety Pharmacology Core Battery (CNS, CV, Respiratory)

Caption: A tiered workflow for non-clinical toxicology testing.

Tier 1: In Vitro Toxicology Battery

Causality: The primary goal of Tier 1 is to identify potential major liabilities early using cell-based systems. This approach adheres to the "3Rs" (Replacement, Reduction, Refinement) of animal testing and provides critical data to decide whether to advance a compound. A hepatocyte cell line (e.g., HepG2) is chosen for cytotoxicity to detect intrinsic liver toxicity, a common site of drug-induced injury.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Culture HepG2 human hepatoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1H-imidazo[4,5-b]pyrazin-5-ol in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Tier 2: In Vivo Exploratory Safety

Causality: If the in vitro profile is acceptable (e.g., acceptable therapeutic index, no genotoxicity), limited in vivo studies are warranted. A pharmacokinetic (PK) study is conducted first to ensure the compound achieves sufficient systemic exposure to make a subsequent toxicology study interpretable. An acute toxicity study establishes the maximum tolerated dose (MTD) and identifies potential target organs of toxicity.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down or Fixed-Dose Procedure)

This protocol should be conceptually based on OECD Guidelines 423 or 420.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), 8-12 weeks old.

  • Acclimatization: Acclimatize animals for at least 5 days prior to dosing, with free access to standard chow and water.

  • Dosing: Administer 1H-imidazo[4,5-b]pyrazin-5-ol, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), via oral gavage. Dose one animal at a time, starting with a dose estimated from in vitro data or default values (e.g., 300 mg/kg).

  • Observation Period: Observe the animal for 48 hours. If the animal survives, use a higher dose for the next animal. If it does not, use a lower dose. The specific dose progression depends on the chosen OECD guideline.

  • Clinical Observations: Monitor all animals for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, gait). Record observations at least twice daily.

  • Body Weight: Measure body weight just prior to dosing and at least weekly thereafter for a total of 14 days.

  • Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study) to examine external surfaces, orifices, and all major organs in the thoracic and abdominal cavities for any visible abnormalities.

  • Data Analysis: Analyze mortality, clinical signs, and body weight data to estimate the acute toxic class or LD₅₀ of the compound.

Conclusion and Strategic Outlook

The preliminary safety assessment of 1H-imidazo[4,5-b]pyrazin-5-ol, derived from analysis of its core scaffold and related analogs, suggests it should be handled as a compound that is potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The presence of a hydroxyl group offers a likely route for efficient Phase II metabolic detoxification.

This whitepaper provides a clear, scientifically-grounded, and tiered strategy for moving beyond prediction to empirical safety evaluation. By following the proposed workflow—from in vitro liability screening to exploratory in vivo studies—drug development professionals can systematically build a comprehensive safety profile. This methodical approach is crucial for de-risking the development process and making informed decisions on the advancement of 1H-imidazo[4,5-b]pyrazin-5-ol as a potential therapeutic candidate.

References

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate.
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (n.d.). National Center for Biotechnology Information.
  • 1H-Imidazo[4,5-b]pyrazine | 273-94-9. (n.d.). Sigma-Aldrich.
  • 1H-imidazo[4,5-b]pyrazine. (n.d.). PubChem.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information.
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010). ACS Publications.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.
  • Evaluating the Anticancer Activity of Imidazo[4,5-b]pyrazine Compounds. (2026). BenchChem.
  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). Food and Chemical Toxicology.
  • 1H-Imidazo[4,5-b]pyrazine, 2,5,6-trimethyl- — Chemical Substance Information. (n.d.). NextSDS.
  • Safety Data Sheet. (2025). Angene Chemical.
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed.
  • 1H-imidazo[4,5-b]pyrazine. (2025). Chemical Synthesis Database.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Center for Biotechnology Information.
  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. (2022). PubMed.
  • Imidazo(4,5-b)pyridine. (n.d.). PubChem.
  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). National Center for Biotechnology Information.
  • Discovery and exploration of disubstituted[4][6][11]oxadiazolo- [3,4-b]pyrazines as novel C-C chemokine receptor type 5 signaling. (n.d.). Lirias. Retrieved March 30, 2026, from

  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. (2016). PubMed.
  • 6-Amino[4][6][11]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. (2020). PubMed. Retrieved March 30, 2026, from

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.

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Exploratory

1H-Imidazo[4,5-b]pyrazin-5-ol: A Comprehensive Guide to Hydrogen Bonding, Tautomerism, and Intermolecular Interactions

Executive Summary 1H-imidazo[4,5-b]pyrazin-5-ol (PubChem CID 45120725)[1] is a highly versatile bicyclic heterocycle that serves as a critical purine isostere in medicinal chemistry and materials science. The physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-imidazo[4,5-b]pyrazin-5-ol (PubChem CID 45120725)[1] is a highly versatile bicyclic heterocycle that serves as a critical purine isostere in medicinal chemistry and materials science. The physicochemical behavior of this molecule—ranging from its target-binding affinity to its aqueous solubility—is fundamentally dictated by its complex hydrogen-bonding network and its ability to undergo tautomerization. This whitepaper provides an in-depth technical analysis of the hydrogen bonding profile, tautomeric equilibria, and intermolecular interactions of 1H-imidazo[4,5-b]pyrazin-5-ol, offering field-proven methodologies for characterizing these properties in drug development workflows.

Structural Chemistry and Tautomeric Equilibria

The structural core of 1H-imidazo[4,5-b]pyrazin-5-ol consists of an electron-rich imidazole ring fused to an electron-deficient pyrazine ring. This unique electronic distribution creates a highly dynamic system capable of multiple tautomeric states. Protonation and tautomerism in polyaza heterocycles are highly dependent on the specific ring system and the surrounding solvent environment[2].

For 1H-imidazo[4,5-b]pyrazin-5-ol, the most critical equilibrium is the lactim-lactam (enol-keto) tautomerization occurring at the 5-position of the pyrazine ring:

  • Lactim Form (1H-imidazo[4,5-b]pyrazin-5-ol): Features a hydroxyl (-OH) group at C5.

  • Lactam Form (1H-imidazo[4,5-b]pyrazin-5(4H)-one): The proton migrates to the adjacent N4 atom, forming a secondary amine (N4-H) and a carbonyl group (C5=O).

The position of this equilibrium is heavily influenced by the dielectric constant and hydrogen-bonding capacity of the microenvironment. In non-polar environments, the lactim form may be favored to minimize the molecular dipole moment. Conversely, in highly polar or aqueous environments, the lactam form is typically stabilized via strong intermolecular hydrogen bonds with the solvent.

Tautomerism Lactim 1H-imidazo[4,5-b]pyrazin-5-ol (Lactim / Enol Form) Lactam 1H-imidazo[4,5-b]pyrazin-5(4H)-one (Lactam / Keto Form) Lactim->Lactam Proton Transfer (pH/Solvent) HB_Lactim Donors: -OH, N1-H Acceptors: N3, N4, N7 Lactim->HB_Lactim HB_Lactam Donors: N4-H, N1-H Acceptors: N3, N7, C5=O Lactam->HB_Lactam Target Target Protein Binding Pocket (e.g., Kinase Hinge Region) HB_Lactim->Target Weak Dual Donor/Acceptor HB_Lactam->Target Strong H-Bond Donor/Acceptor Motif

Fig 1: Tautomeric equilibrium of 1H-imidazo[4,5-b]pyrazin-5-ol and its target binding implications.

Hydrogen Bonding Profile: Donors and Acceptors

The pharmacological utility of the imidazo[4,5-b]pyrazine scaffold relies heavily on its ability to act as a multi-point hydrogen bond donor and acceptor. Similar imidazo[4,5-b]pyrazin-2-one derivatives have been successfully optimized as potent, ATP-competitive kinase inhibitors (e.g., mTOR inhibitors) because their core presents a dual hinge-binding motif[3]. In the lactam state of our target molecule, the N4-H acts as a potent hydrogen bond donor, while the adjacent C5=O (or N3/N7) acts as an acceptor, perfectly mimicking the binding interactions of adenine in ATP-binding pockets[3].

Table 1: Quantitative Hydrogen Bonding Descriptors by Tautomeric State
PropertyLactim Form (5-ol)Lactam Form (5-one)
Primary H-Bond Donors -OH (C5), N1-H (Imidazole)N4-H (Pyrazine), N1-H (Imidazole)
Primary H-Bond Acceptors N3, N4, N7N3, N7, C5=O
H-Bond Donor Count 22
H-Bond Acceptor Count 33
Dominant Intermolecular Motif OH···N hydrogen-bonded linear chainsNH···O=C cyclic dimers
Solvent Preference Favored in non-polar/lipophilic mediaFavored in polar, protic solvents

Intermolecular Interactions in Solid State and Solution

The planar, rigid nature of the imidazo[4,5-b]pyrazine fused ring system facilitates highly ordered intermolecular interactions. In the solid state, the molecule engages in strong π-π stacking[4]. When combined with the extensive intermolecular hydrogen bonding networks (e.g., cyclic dimerization of the lactam form), this results in a remarkably high crystal lattice energy[4].

Formulation Implications: Overcoming this high crystal lattice energy requires a significant thermodynamic driving force, which is often not offset by the energy released upon solvation in water[4]. Consequently, 1H-imidazo[4,5-b]pyrazin-5-ol and its derivatives frequently exhibit poor aqueous solubility in neutral solutions[4]. Drug development professionals must often resort to salt formation (exploiting the basic imidazole nitrogens) or amorphous solid dispersions to disrupt these intermolecular networks and improve bioavailability[2][4].

Experimental Methodologies for Interaction Analysis

To accurately characterize the hydrogen bonding and tautomeric behavior of 1H-imidazo[4,5-b]pyrazin-5-ol, researchers must employ self-validating analytical workflows.

Protocol 1: Solution-State Tautomer Elucidation via Variable-Temperature NMR

Objective: To quantify the lactim-lactam tautomeric equilibrium and map solute-solvent hydrogen bonding dynamics.

  • Sample Preparation: Prepare two 5 mg/mL solutions of the compound—one in a non-polar, non-H-bonding solvent (CDCl3) and one in a highly polar, H-bond accepting solvent (DMSO-d6).

    • Causality: The contrasting dielectric constants force the equilibrium to shift. DMSO stabilizes the polar lactam form via intermolecular H-bonding, allowing internal validation of the assigned tautomeric peaks.

  • Data Acquisition: Acquire 1H and 1H-15N HSQC NMR spectra at varying temperatures (e.g., 298K to 348K in 10K increments).

    • Causality: Increasing temperature thermally disrupts weak intermolecular solute-solvent H-bonds. Protons involved in solvent H-bonding (like the N4-H of the lactam form) will exhibit a large temperature coefficient (Δδ/ΔT > -4.5 ppb/K), shifting significantly upfield.

  • Data Analysis: Integrate the distinct signals of the C6-H proton, which will shift depending on the adjacent tautomeric state (C5-OH vs C5=O), to calculate the exact tautomeric ratio in solution.

Protocol 2: Solid-State Network Mapping via X-Ray Diffraction and Hirshfeld Surface Analysis

Objective: To determine the exact geometry of intermolecular hydrogen bonds and π-π stacking interactions contributing to crystal lattice energy.

  • Crystallization: Dissolve the compound in a mixture of methanol and ethyl acetate (1:1 v/v). Allow for slow evaporation at room temperature over 72 hours to yield single crystals.

  • Diffraction and Refinement: Collect X-ray diffraction data at 100K to minimize thermal motion. Solve the structure using direct methods, ensuring the positions of the exchangeable protons (N-H vs O-H) are located from the difference Fourier map rather than geometrically placed.

  • Computational Mapping: Export the .cif file to a computational suite (e.g., CrystalExplorer) to generate a Hirshfeld surface.

    • Causality: Plotting the 2D fingerprint plots of the Hirshfeld surface quantitatively validates the visual H-bond network, allowing the exact percentage of crystal packing driven by H-bonds versus π-π stacking to be calculated.

Workflow Step1 Sample Preparation (1H-imidazo[4,5-b]pyrazin-5-ol) NMR Solution-State NMR (Variable Temp/Solvent) Step1->NMR XRD X-Ray Crystallography (Solid-State) Step1->XRD Data1 Identify Tautomeric Ratios & Solute-Solvent H-Bonds NMR->Data1 Data2 Map Intermolecular H-Bond Networks & Pi-Pi Stacking XRD->Data2 Comp Computational Modeling (DFT & Hirshfeld Surface) Data1->Comp Data2->Comp Model Unified Interaction Model for Drug Design & Formulation Comp->Model

Fig 2: Experimental workflow for mapping hydrogen bond networks and intermolecular interactions.

Implications for Drug Development

Understanding the hydrogen bonding profile of 1H-imidazo[4,5-b]pyrazin-5-ol is paramount for rational drug design. By mapping out the precise donor/acceptor vectors of the lactam tautomer, medicinal chemists can perform targeted scaffold hopping. For instance, modifying the periphery of the imidazo[4,5-b]pyrazine core to sterically block unwanted intermolecular dimerization can drastically lower the crystal lattice energy, thereby rescuing aqueous solubility without compromising the critical hinge-binding hydrogen bonds required for target kinase inhibition[3][4].

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to Dissolving 1h-imidazo[4,5-b]pyrazin-5-ol for In Vitro Cell Culture Assays

An Application Guide by a Senior Application Scientist Abstract This document provides a detailed methodological guide for the solubilization of 1h-imidazo[4,5-b]pyrazin-5-ol, a heterocyclic compound representative of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a detailed methodological guide for the solubilization of 1h-imidazo[4,5-b]pyrazin-5-ol, a heterocyclic compound representative of a class with significant interest in drug discovery, particularly as kinase inhibitors.[1] Compounds of this nature frequently exhibit poor aqueous solubility due to their planar, aromatic structures, which favor strong crystal lattice energy.[2] This presents a significant challenge for their evaluation in physiological, aqueous-based in vitro assays. This guide outlines a systematic, field-proven workflow, starting with the use of a primary organic solvent, Dimethyl Sulfoxide (DMSO), and extending to advanced troubleshooting techniques such as pH modification. The protocols herein are designed to be self-validating, ensuring experimental reproducibility and data integrity by addressing potential solvent-induced artifacts and compound precipitation.

Foundational Knowledge: Physicochemical & Safety Profile

A thorough understanding of the compound's properties is the bedrock of successful formulation. While detailed experimental data for 1h-imidazo[4,5-b]pyrazin-5-ol is not widely published, we can infer key characteristics from its parent structure, 1H-imidazo[4,5-b]pyrazine, and its functional groups.

Table 1: Physicochemical Properties of 1H-Imidazo[4,5-b]pyrazine (Parent Compound)

Property Value Source
Molecular Formula C₅H₄N₄ [3][4]
Molecular Weight 120.11 g/mol [4][5]
Appearance Solid [3]

| Storage Temperature | Room temperature, sealed in dry conditions |[3] |

The addition of a hydroxyl (-ol) group to the pyrazine ring in 1h-imidazo[4,5-b]pyrazin-5-ol introduces a polar, ionizable moiety. This is a critical feature that can be exploited to enhance solubility, as the phenolic hydroxyl group can be deprotonated under basic conditions, and the basic nitrogen atoms in the imidazole and pyrazine rings can be protonated under acidic conditions.[2]

1.2. Critical Safety & Handling Precautions

Based on the hazard classifications for the parent compound and related heterocyclic structures, 1h-imidazo[4,5-b]pyrazin-5-ol should be handled with care.[3][5][6]

  • Hazard Profile: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[6] Wash hands thoroughly after handling.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

The Core Challenge: Overcoming Poor Aqueous Solubility

The primary obstacle for using compounds like 1h-imidazo[4,5-b]pyrazin-5-ol in cell culture is their inherent hydrophobicity. Dissolving them directly into aqueous cell culture media is often impossible.[7] The standard and most effective strategy is to first create a concentrated stock solution in a water-miscible organic solvent.[8][9]

Table 2: Comparison of Recommended Primary Solvents

Solvent Typical Starting Stock Conc. Advantages Disadvantages & Mitigation
Dimethyl Sulfoxide (DMSO) 10-50 mM Excellent solubilizing power for a wide range of nonpolar compounds.[2] Can be cytotoxic at final assay concentrations >0.5%.[2][7] Mitigation: Keep final DMSO concentration ≤0.1% and always include a vehicle control.

| Ethanol (Absolute) | 10-50 mM | Less toxic than DMSO.[2] Readily available. | Generally a less potent solubilizer than DMSO.[2] Can still affect cell physiology. Mitigation: Keep final concentration low and use a vehicle control. |

Our primary recommendation is to begin with DMSO due to its superior solubilizing capacity.

Experimental Protocols: From Powder to Assay

This section provides a step-by-step workflow for preparing and using 1h-imidazo[4,5-b]pyrazin-5-ol in your experiments. The entire process should be conducted in a sterile environment (e.g., a biological safety cabinet) using sterile consumables to prevent contamination of cell cultures.

Causality: Creating a concentrated master stock allows for the addition of a very small volume to your cell culture medium, which minimizes the final concentration of the potentially toxic organic solvent. A 10 mM stock is a standard starting point that is sufficiently concentrated for most cell-based assays.

Materials:

  • 1h-imidazo[4,5-b]pyrazin-5-ol powder

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile, amber glass vial with a Teflon-lined screw cap[10]

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Tare the Vial: Place your sterile amber glass vial on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh a precise amount of 1h-imidazo[4,5-b]pyrazin-5-ol into the tared vial. (Note: The molecular weight of C₅H₄N₄O is 136.11 g/mol ). To make 1 mL of a 10 mM solution, you would weigh 1.36 mg.

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial. For example, add 1.0 mL of DMSO to 1.36 mg of the compound.

  • Dissolve: Tightly cap the vial and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Gentle Warming (If Necessary): If the compound does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[8] Allow the solution to return to room temperature before proceeding.

  • Aliquot for Storage: Dispense the master stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Store: Store the aliquots protected from light at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and solvent evaporation.[8][10]

G cluster_prep Preparation Phase cluster_storage Storage Phase weigh 1. Weigh Compound on Analytical Balance add_dmso 2. Add Sterile DMSO to achieve 10 mM weigh->add_dmso Precise Amount dissolve 3. Vortex Thoroughly (Warm to 37°C if needed) add_dmso->dissolve Calculated Volume aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Clear Solution store 5. Store at -20°C or -80°C Protected from Light aliquot->store

Caption: Workflow for preparing a concentrated master stock solution.

Causality: Direct addition of the highly concentrated master stock to your final assay volume is impractical and inaccurate. Serial dilution in complete cell culture medium is required to achieve the desired final concentrations and to pre-dilute the DMSO, minimizing its shock effect on cells.

Procedure:

  • Thaw Master Stock: Thaw one aliquot of the 10 mM master stock at room temperature.

  • Prepare Intermediate Dilution: Prepare an intermediate working stock (e.g., 100 µM) by diluting the 10 mM master stock 1:100 in your complete cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium. Vortex gently.

  • Prepare Final Concentrations: Perform further serial dilutions from the 100 µM intermediate stock to achieve your final desired assay concentrations (e.g., 10 µM, 1 µM, 100 nM, etc.).

  • Crucial Step: Prepare Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of your compound.[8] For example, if your highest compound concentration is 10 µM, which was made from the 100 µM intermediate stock (containing 1% DMSO), your final DMSO concentration is 0.1%. Your vehicle control must therefore be 0.1% DMSO in cell culture medium.

  • Apply to Assay: Add the prepared final concentrations and the vehicle control to your cell culture plates.

Troubleshooting & Advanced Protocols

If you encounter precipitation upon dilution into the aqueous medium, it indicates that the compound's solubility limit has been exceeded.

G start Compound Precipitates in Aqueous Cell Culture Medium q1 Is the final DMSO concentration >1%? start->q1 sol1 Decrease Master Stock Concentration (e.g., to 1 mM) and repeat dilution. q1->sol1 Yes sol2 Proceed to pH Modification Protocol q1->sol2 No

Caption: A logical workflow for troubleshooting compound precipitation.

Causality: As a molecule with both acidic (phenolic -OH) and basic (ring nitrogens) functional groups, 1h-imidazo[4,5-b]pyrazin-5-ol can be converted into a salt. Salts are ionic and typically exhibit significantly higher aqueous solubility than their neutral parent molecules.[2] This protocol aims to create an acidic or basic stock solution that can then be neutralized in the final assay buffer.

Materials:

  • 10 mM Master Stock in DMSO (from Protocol 1)

  • Sterile 0.1 M HCl

  • Sterile 0.1 M NaOH

  • Sterile water

  • pH meter or pH strips

Procedure: Solubility Test

  • Prepare Test Vials: In separate sterile microcentrifuge tubes, add a small volume (e.g., 5 µL) of your 10 mM DMSO stock.

  • Add Aqueous Solutions: To the tubes, add 495 µL of the following solutions to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%:

    • Tube A: Sterile Water (Neutral Control)

    • Tube B: Sterile 0.1 M HCl (Acidic Test)

    • Tube C: Sterile 0.1 M NaOH (Basic Test)

  • Observe: Vortex each tube and visually inspect for precipitation immediately and after 30 minutes.

  • Analyze:

    • If Tube B (Acidic) is clear while others are cloudy, your compound is more soluble as a hydrochloride salt. Prepare your master stock in DMSO containing an equimolar amount of HCl.

    • If Tube C (Basic) is clear, your compound is more soluble as a sodium salt. Prepare your master stock in DMSO, and for working solutions, use a slightly basic buffer.

Important Consideration: When using pH-modified stocks, ensure that the final pH of your cell culture medium is not significantly altered upon addition of your working solution, as this will affect cell health. The buffering capacity of most media (e.g., with bicarbonate or HEPES) can typically handle this small addition.

References

  • BenchChem (2026). Application Notes and Protocols for Preparing Stable Stock Solutions of Cevadine for In Vitro Assays.
  • Cold Spring Harbor Laboratory Press (2002). Stock Solutions.
  • Unknown (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Enfanos (n.d.). Preparation of Stock Solutions.
  • QIAGEN (n.d.). Protocol for Buffer Stock Solution 2.
  • Sigma-Aldrich (n.d.). 1H-Imidazo[4,5-b]pyrazine.
  • PubChem (n.d.). 1H-imidazo[4,5-b]pyrazine.
  • NextSDS (n.d.). 1H-Imidazo[4,5-b]pyrazine, 2,5,6-trimethyl- — Chemical Substance Information.
  • Fisher Scientific (2025). SAFETY DATA SHEET.
  • PubMed (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase.
  • PMC (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells.
  • PMC (n.d.). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity.
  • PMC (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • Google Patents (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Tokyo Chemical Industry (2025). SAFETY DATA SHEET.
  • Pharmacia (2024). View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7.
  • MDPI (2025). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks.
  • Chemical Synthesis Database (2025). 1H-imidazo[4,5-b]pyrazine.
  • MDPI (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
  • BenchChem (2025). Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions.
  • PMC (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
  • BLD Pharm (n.d.). 170245-19-9|1H-Imidazo[4,5-b]pyridine|BLD Pharm.
  • MDPI (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • PubChem (n.d.). Imidazo(4,5-b)pyridine.
  • MDPI (2016). A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine.
  • ChemicalBook (n.d.). 273-94-9(1H-Imidazo[4,5-b]pyrazine).

Sources

Application

Application Notes &amp; Protocols: 1H-Imidazo[4,5-b]pyrazin-5-ol as a Privileged Scaffold in Kinase Inhibitor Discovery

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Scientific Context & Mechanistic Rationale In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Scientific Context & Mechanistic Rationale

In modern medicinal chemistry, the rational design of ATP-competitive kinase inhibitors relies heavily on heterocycles that can mimic the purine ring of ATP. The imidazo[4,5-b]pyrazine core has emerged as a highly privileged scaffold for this purpose[1]. It provides an optimal bidentate hydrogen-bonding network at the kinase hinge region, while its vectors allow for precise structural functionalization to access solvent-exposed regions and deep hydrophobic pockets[2].

1H-imidazo[4,5-b]pyrazin-5-ol (often existing in its tautomeric form, 1H-imidazo[4,5-b]pyrazin-5(4H)-one)[3] serves as the foundational building block for synthesizing these advanced inhibitors. The causality behind selecting this specific intermediate lies in its regioselective reactivity. The 5-hydroxyl group acts as a critical synthetic handle; it is not inherently a good leaving group, but upon activation (e.g., conversion to an imidoyl chloride), the electron-deficient nature of the pyrazine ring makes the 5-position exquisitely susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[4]. This allows medicinal chemists to rapidly generate diverse libraries of 5-substituted imidazo[4,5-b]pyrazines to probe structure-activity relationships (SAR) against targets like c-Met , NTRK , and BTK [1][5].

Mechanistic Pathway & Workflow Visualizations

To understand the biological application of derivatives synthesized from 1H-imidazo[4,5-b]pyrazin-5-ol, we must examine their primary mechanism of action. A prominent example is the inhibition of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, where aberrant activation drives tumor oncogenesis and drug resistance[5].

Pathway HGF HGF Ligand cMet c-Met Tyrosine Kinase HGF->cMet Binding Signaling PI3K/AKT & MAPK/ERK Pathways cMet->Signaling Phosphorylation Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->cMet ATP-Competitive Blockade Tumor Tumor Proliferation Signaling->Tumor Activation

Figure 1: Mechanism of action of imidazo[4,5-b]pyrazine derivatives in blocking the c-Met signaling pathway.

The generation of these inhibitors requires a robust, self-validating synthetic pipeline, transforming the stable 5-ol precursor into a highly active pharmaceutical ingredient (API).

Workflow SM 1H-imidazo[4,5-b] pyrazin-5-ol Rxn1 Activation (POCl3, Reflux) SM->Rxn1 Int 5-Chloro Intermediate Rxn1->Int LC-MS Validation Rxn2 SNAr / Coupling (Nucleophile, Base) Int->Rxn2 Prod Target Kinase Inhibitor Rxn2->Prod HPLC Purification

Figure 2: General synthetic workflow for functionalizing 1H-imidazo[4,5-b]pyrazin-5-ol into kinase inhibitors.

Quantitative Data: SAR and Kinase Selectivity

The versatility of the 1H-imidazo[4,5-b]pyrazin-5-ol scaffold is demonstrated by the diverse range of highly potent kinase inhibitors derived from it. Table 1 summarizes key quantitative data from recent medicinal chemistry campaigns.

Table 1: Pharmacological Activity of Imidazo[4,5-b]pyrazine Derivatives

Compound / SeriesTarget KinaseKey Structural ModificationActivity (IC₅₀)Reference
Compound 1D-2 c-Met5-position cross-coupling1.45 nM (Enzymatic)24.7 nM (H1993 Cells)Zhao et al.[5]
Compound 32 c-Met3D-QSAR optimized 5-substitutionHighly Potent (<10 nM)Balasubramanian et al.[2]
Shanghai Pharma Series NTRK6-benzyl/aryl substitutionNanomolarPatent Review[1]
Benzamide Conjugates Multi-kinase (Anticancer)Conjugation at pyrazine coreVaries by cell lineKalpana et al.[6]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step includes a quality control (QC) checkpoint to ensure causality between the chemical manipulation and the expected outcome.

Protocol A: Activation of 1H-imidazo[4,5-b]pyrazin-5-ol to 5-Chloro-1H-imidazo[4,5-b]pyrazine

Causality: The tautomeric lactam oxygen is poorly reactive. Phosphorus oxychloride (POCl₃) acts as both solvent and reagent to convert the oxygen into a highly reactive imidoyl chloride, driven by the formation of strong P=O bonds. N,N-dimethylaniline is added as a catalytic nucleophilic catalyst and acid scavenger to accelerate the chlorination.

Step-by-Step Methodology:

  • Setup: In an oven-dried, argon-flushed 100 mL round-bottom flask, suspend 1H-imidazo[4,5-b]pyrazin-5-ol (1.0 eq, 10 mmol) in neat POCl₃ (15 mL).

  • Catalysis: Add N,N-dimethylaniline (0.5 eq, 5 mmol) dropwise at room temperature. Note: The reaction mixture will turn slightly yellow.

  • Reflux: Equip the flask with a reflux condenser and heat to 105 °C for 4–6 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Withdraw a 10 µL aliquot, quench in ice-water, extract with EtOAc, and analyze via LC-MS. The starting material mass ( [M+H]+ 137.1) must be completely replaced by the chlorinated product mass ( [M+H]+ 155.0 / 157.0, showing a 3:1 isotopic pattern indicative of one chlorine atom).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the dark residue over crushed ice (100 g) while stirring vigorously.

  • Neutralization: Adjust the pH to 7.0 using saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 5-chloro intermediate.

Protocol B: SNAr Diversification for Kinase Inhibitor Library Generation

Causality: The electron-withdrawing nature of the adjacent pyrazine nitrogens heavily activates the 5-chloro position. Using a non-nucleophilic base (DIPEA) ensures that the reacting amine remains deprotonated and nucleophilic, while preventing the degradation of the heterocycle.

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the 5-chloro-1H-imidazo[4,5-b]pyrazine intermediate (1.0 eq, 1 mmol) in anhydrous n-butanol (5 mL) in a microwave-safe vial.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes. (Alternatively, heat thermally at 110 °C for 12 hours).

  • Validation Checkpoint 2: Analyze via LC-MS. The complete disappearance of the 155.0 m/z peak and the appearance of the product mass confirms successful SNAr.

  • Purification: Evaporate the solvent. Purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final kinase inhibitor.

Protocol C: In Vitro c-Met Kinase Inhibition Assay (Self-Validating Biological Readout)

Causality: To confirm that the synthesized derivatives successfully mimic ATP, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized. This measures the phosphorylation of a synthetic substrate by recombinant c-Met; a decrease in fluorescence directly correlates with ATP-competitive inhibition[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume assay plate. Dilute the synthesized imidazo[4,5-b]pyrazine inhibitors in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Addition: Add 5 µL of recombinant human c-Met kinase (final concentration 1 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT) to each well.

  • Incubation: Incubate the enzyme-inhibitor complex at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the Km​ concentration for c-Met, typically 10 µM) and ULight-labeled poly-GT peptide (50 nM).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (final 10 mM) and Eu-anti-phospho-tyrosine antibody (2 nM).

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Self-Validation: Ensure the Z'-factor of the control wells (DMSO only vs. no-enzyme) is >0.6, guaranteeing assay robustness. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met)
  • Source: Russian Journal of Organic Chemistry (via ResearchGate)
  • Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis)
  • 1h-Imidazo[4,5-b]pyrazin-5-ol | C5H4N4O | CID 45120725 Source: PubChem / NIH URL
  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine Source: University of East Anglia Repository URL

Sources

Method

In Vivo Dosing and Formulation Protocols for 1H-imidazo[4,5-b]pyrazin-5-ol Derivatives: Modulating Energy Expenditure in Cardiometabolic Models

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: Preclinical Metabolic Phenotyping, Pharmacokinetics (PK), and In Vivo Efficacy Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: Preclinical Metabolic Phenotyping, Pharmacokinetics (PK), and In Vivo Efficacy

Executive Summary & Mechanistic Rationale

The 1H-imidazo[4,5-b]pyrazin-5-ol scaffold, and its functionalized derivatives (such as the liver-selective amine derivative SHD865), represent a breakthrough class of mild mitochondrial uncouplers[1]. Historically, mitochondrial protonophores like 2,4-dinitrophenol (DNP) and FCCP were limited by narrow therapeutic windows, leading to fatal hyperthermia and plasma membrane depolarization[2].

Imidazolopyrazine derivatives overcome these limitations by acting as mild, liver-selective uncouplers[1]. By subtly increasing the inefficiency of oxidative phosphorylation (OXPHOS), these compounds force a compensatory rise in cellular energy expenditure (fatty acid β -oxidation) to maintain ATP levels, safely reversing diet-induced adiposity and glucose intolerance without altering food intake or lean mass ()[3].

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges of the 1H-imidazo[4,5-b]pyrazine core—namely, its high lipophilicity and poor aqueous solubility—ensuring reliable in vivo exposure and reproducible metabolic phenotyping.

Mechanism of Action

MOA A 1H-imidazo[4,5-b]pyrazin-5-ol (Mitochondrial Uncoupler) B Mitochondrial Inner Membrane (MIM) A->B Targets C Proton Leak (Bypassing ATP Synthase) B->C Induces D Increased Nutrient Oxidation (FAO) C->D Drives E Reversal of Hepatic Steatosis & Adiposity D->E Results in

Caption: Mechanism of Action: Imidazolopyrazine-mediated mitochondrial uncoupling and metabolic remodeling.

Formulation Strategies & Pharmacokinetics

Causality in Formulation: The 1H-imidazo[4,5-b]pyrazin-5-ol core is highly lipophilic. Administering this compound as a simple aqueous suspension (e.g., in 0.5% CMC-Na) leads to erratic gastrointestinal absorption, high inter-subject variability, and sub-therapeutic Cmax​ levels. To achieve a self-validating PK profile, we utilize a co-solvent/surfactant system that maintains the compound in a supersaturated state within the gastric environment, maximizing bioavailability ()[4].

Table 1: Pharmacokinetic Parameters by Formulation Vehicle (Murine Model)
Formulation VehicleRouteDose (mg/kg) Cmax​ (ng/mL) T1/2​ (h)Bioavailability (F%)
5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline PO5.01,250 ± 1101.7~65%
0.5% CMC-Na (Suspension)PO5.0450 ± 1801.2~22%
5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline IV1.02,100 ± 951.5100%

Data synthesis based on typical imidazolopyrazine uncoupler profiles (e.g., SHD865) demonstrating a ~1.7-hour half-life and maximal oral bioavailability when properly formulated[4].

In Vivo Dosing Protocols

Protocol A: Preparation of the PO/IV Dosing Solution

Objective: Create a stable, clear solution at 1 mg/mL for PO dosing (5 mg/kg at 5 mL/kg).

  • Weighing: Accurately weigh 10.0 mg of the 1H-imidazo[4,5-b]pyrazin-5-ol derivative.

  • Solubilization (DMSO): Add 0.5 mL of sterile DMSO (5% final volume). Vortex for 60 seconds until a clear, concentrated stock is formed. Causality: DMSO disrupts the crystalline lattice of the lipophilic core.

  • Co-solvent Addition (PEG400): Add 4.0 mL of PEG400 (40% final volume). Vortex thoroughly.

  • Surfactant Addition (Tween-80): Add 0.5 mL of Tween-80 (5% final volume). Sonicate the mixture at 37°C for 5 minutes. Causality: Tween-80 forms micelles that prevent the compound from precipitating upon introduction to aqueous media.

  • Aqueous Phase (Saline): Slowly add 5.0 mL of sterile 0.9% NaCl (50% final volume) dropwise while continuously vortexing.

  • Validation: Inspect visually. The solution must be completely transparent with no particulate matter. Use within 4 hours of preparation to prevent delayed precipitation.

Protocol B: Oral Gavage (PO) in Diet-Induced Obese (DIO) Mice

Objective: Evaluate chronic efficacy (reversal of adiposity).

  • Subject Selection: Use 14-week-old C57BL/6J mice fed a High-Fat Diet (HFD, 60% kcal fat) for 8 weeks prior to study initiation to establish baseline adiposity and glucose intolerance[1].

  • Dosing Regimen: Administer the formulated compound at 5 to 40 mg/kg/day via oral gavage using a 20-gauge bulb-tipped gastric gavage needle.

  • Timing: Dose daily at the onset of the dark cycle (e.g., 18:00). Causality: Mice are nocturnal; dosing at the start of their active feeding phase aligns the drug's Tmax​ with peak metabolic and feeding activity, maximizing the oxidation of ingested lipids.

  • Monitoring: Monitor rectal temperature 1-hour post-dose during the first week. Unlike older uncouplers (FCCP), optimized imidazolopyrazines should not induce hyperthermia (temperature spike >1.5°C)[5].

Experimental Workflows & Metabolic Phenotyping

To prove that the 1H-imidazo[4,5-b]pyrazin-5-ol derivative acts via mitochondrial uncoupling rather than appetite suppression, a rigorous metabolic phenotyping workflow is required.

Workflow A Compound Formulation (DMSO/PEG400/Tween-80/Saline) C Daily Oral Gavage (PO) 5-40 mg/kg/day A->C B Murine DIO Model (High-Fat Diet, 8 Weeks) B->C D Metabolic Phenotyping (CLAMS, EchoMRI, GTT) C->D 6-Week Treatment Phase E Tissue Harvest & PK/PD Analysis D->E Endpoint Analysis

Caption: In vivo experimental workflow for evaluating metabolic efficacy and target engagement.

Step-by-Step Phenotyping Assays:
  • Whole-Body Respirometry (CLAMS):

    • Procedure: Place mice in Comprehensive Lab Animal Monitoring System (CLAMS) cages at week 4 of treatment.

    • Metric: Measure Oxygen Consumption Rate (OCR) and Carbon Dioxide Production ( VCO2​ ).

    • Expected Outcome: A 15-26% increase in whole-body OCR during the first 4 hours post-dose, returning to baseline as the drug clears ( T1/2​ ~1.7h)[5]. Food intake must remain statistically identical to vehicle-treated controls to validate the uncoupling mechanism.

  • Body Composition (EchoMRI):

    • Procedure: Perform conscious quantitative magnetic resonance (EchoMRI) weekly.

    • Expected Outcome: Selective reduction in fat mass with complete preservation of lean muscle mass[1].

  • Glucose Tolerance Test (GTT):

    • Procedure: Fast mice for 6 hours. Administer 2 g/kg D-glucose intraperitoneally. Measure blood glucose at 0, 15, 30, 60, and 120 minutes.

    • Expected Outcome: Accelerated glucose clearance due to reduced hepatic steatosis and improved hepatic insulin sensitivity, a hallmark of mild mitochondrial uncoupling[2].

References

  • Beretta M, Dai Y, Olzomer EM, et al. Liver-Selective Imidazolopyrazine Mitochondrial Uncoupler SHD865 Reverses Adiposity and Glucose Intolerance in Mice. Diabetes. 2024;73(3):374-384.[Link]

  • Gindri dos Santos B, Brisnovali NF, Goedeke L. Biochemical basis and therapeutic potential of mitochondrial uncoupling in cardiometabolic syndrome. Biochemical Journal. 2024;481(23):1831-1854.[Link]

Sources

Application

Preparation of 1H-Imidazo[4,5-b]pyrazin-5-ol Stock Solutions in DMSO: An Application Note and Protocol

Introduction 1H-imidazo[4,5-b]pyrazin-5-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, with the broader imidazo[4,5-b]pyrazine scaffold being investig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-imidazo[4,5-b]pyrazin-5-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, with the broader imidazo[4,5-b]pyrazine scaffold being investigated for its potential as a kinase inhibitor, among other therapeutic applications[1]. Accurate and reproducible in vitro and in vivo studies hinge on the correct preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a vast array of organic molecules in biological research[2]. However, its effective use requires a thorough understanding of the compound's properties and adherence to best practices to ensure solution integrity and stability.

This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1H-imidazo[4,5-b]pyrazin-5-ol in DMSO. While specific solubility data for this particular analog is not widely published, this guide is built upon established principles for handling polar heterocyclic compounds and aims to provide a robust starting point for researchers. The causality behind each step is explained to empower the user to make informed decisions and troubleshoot potential issues.

Physicochemical Properties and Preliminary Considerations

The structure of 1H-imidazo[4,5-b]pyrazin-5-ol, containing both imidazole and pyrazine rings with a hydroxyl group, suggests a polar molecule. The presence of multiple nitrogen atoms and the hydroxyl group allows for hydrogen bonding, which can influence its solubility. The imidazo[4,5-b]pyrazine core has basic nitrogen atoms, meaning the compound's solubility may be pH-dependent in aqueous solutions[3].

Molecular Formula: C₅H₄N₄O

Molecular Weight: 136.11 g/mol

Due to the lack of specific solubility data, a preliminary small-scale solubility test is strongly recommended before preparing a large-volume stock solution.

Materials and Equipment

Chemicals and Reagents:

  • 1H-imidazo[4,5-b]pyrazin-5-ol (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, disposable polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This initial step is crucial to determine the approximate solubility of 1H-imidazo[4,5-b]pyrazin-5-ol in DMSO and to avoid wasting valuable compound.

  • Weighing the Compound: Accurately weigh approximately 1-2 mg of 1H-imidazo[4,5-b]pyrazin-5-ol into a pre-weighed sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO to the tube to achieve a high target concentration (e.g., 20 µL to 1 mg of compound for a 50 mg/mL or approximately 367 mM solution).

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If not fully dissolved, sonicate in a water bath for 10-15 minutes.

    • If necessary, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. However, be cautious as heat can degrade some compounds[4].

  • Incremental Solvent Addition: If the compound is not fully dissolved, add additional known volumes of DMSO incrementally (e.g., 10 µL at a time), vortexing and sonicating after each addition until the compound is completely in solution.

  • Solubility Calculation: Record the total volume of DMSO required to dissolve the known mass of the compound to determine the maximum practical stock concentration.

Protocol 2: Preparation of a High-Concentration Stock Solution

Based on the results from the solubility assessment, this protocol outlines the preparation of a larger volume of stock solution.

  • Pre-Dissolution Preparations:

    • Bring the vial of 1H-imidazo[4,5-b]pyrazin-5-ol and the anhydrous DMSO to room temperature before opening to minimize water absorption.

    • Purge the weighing vessel and the final storage vial with an inert gas to displace air and moisture.

  • Weighing: Accurately weigh the desired amount of 1H-imidazo[4,5-b]pyrazin-5-ol into a sterile, amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Dissolution Workflow:

    • Tightly cap the vial and vortex vigorously for 2-3 minutes.

    • If undissolved particles remain, place the vial in a water bath sonicator and sonicate for 15-30 minutes, periodically checking for dissolution.

    • If necessary, and if the compound is known to be thermally stable, warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.

  • Final Inspection: Once the solution is clear and free of visible particles, it is ready for aliquoting and storage.

Visualization of the Experimental Workflow

G cluster_prep Pre-Dissolution cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate vortex->sonicate If not dissolved aliquot Aliquot into single-use vials vortex->aliquot Once dissolved warm Gentle Warming (Optional) sonicate->warm If not dissolved sonicate->aliquot Once dissolved warm->aliquot Once dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing 1H-imidazo[4,5-b]pyrazin-5-ol stock solution in DMSO.

Quantitative Data Summary

The following table provides recommended parameters for the preparation and storage of 1H-imidazo[4,5-b]pyrazin-5-ol stock solutions.

ParameterRecommendationRationale
Solvent Anhydrous DMSO (≥99.9% purity)Minimizes water content, which can affect compound stability and solubility[4].
Typical Concentration Range 10-50 mM (to be confirmed by preliminary solubility testing)Provides a concentrated stock for serial dilutions into various assay formats.
Dissolution Aids Vortexing, sonication, gentle warming (≤37°C)Mechanical and thermal energy can overcome intermolecular forces to facilitate dissolution[4].
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow down potential degradation pathways.
Storage Conditions Aliquoted in amber glass vials, sealed with PTFE-lined caps, protected from lightPrevents photodegradation and contamination. Aliquoting avoids repeated freeze-thaw cycles[4].
Final Assay DMSO Conc. Typically <0.5%High concentrations of DMSO can be cytotoxic and interfere with biological assays[4].

Stability and Storage

The long-term stability of 1H-imidazo[4,5-b]pyrazin-5-ol in DMSO has not been extensively reported. Therefore, proper storage is critical to maintain the integrity of the stock solution.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. It is imperative to aliquot the stock solution into single-use volumes[4].

  • Hygroscopicity: DMSO is highly hygroscopic. Ensure vials are tightly sealed and allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Light Sensitivity: As a precautionary measure for complex organic molecules, store stock solutions in amber vials or protect them from light.

Troubleshooting

IssuePotential CauseSuggested Solution
Compound does not dissolve Exceeded solubility limit; poor compound qualityPerform a small-scale solubility test to determine the maximum concentration. If solubility is still an issue, consider a different solvent system or consult the compound supplier.
Precipitation upon dilution in aqueous buffer Low aqueous solubility of the compoundPerform serial dilutions in 100% DMSO before the final dilution into the aqueous medium[4]. Ensure the final DMSO concentration in the assay is consistent across all samples, including controls. A step-wise dilution may also help[3].
Inconsistent assay results Stock solution degradation; inaccurate pipettingPrepare fresh stock solutions periodically. Avoid repeated freeze-thaw cycles. Ensure proper calibration and use of pipettes. Include a vehicle control (DMSO alone) in all experiments[4].

Conclusion

The successful preparation of 1H-imidazo[4,5-b]pyrazin-5-ol stock solutions in DMSO is fundamental for reliable experimental outcomes. By following the detailed protocols and understanding the rationale behind each step, researchers can ensure the quality and consistency of their stock solutions. The key to success lies in using high-purity anhydrous DMSO, performing a preliminary solubility assessment, and adhering to strict storage and handling procedures to maintain the integrity of the compound.

References

  • Chemical Synthesis Database. (2025, May 20). 1H-imidazo[4,5-b]pyrazine. Available at: [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]

  • PubMed. (2016, September 15). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Available at: [Link]

  • PMC. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available at: [Link]

  • protocols.io. (2024, May 29). DESS (DMSO/EDTA/NACL) Protocol. Available at: [Link]

  • ResearchGate. (2025, October 13). New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. Available at: [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Available at: [Link]

  • Extraction method. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of 1H‐imidazo[4,5‐b] pyridine. Available at: [Link]

  • PubChem. (n.d.). 1H-imidazo[4,5-b]pyrazine. Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Method

Application Notes and Protocols: Functionalization of the Pyrazine Ring in 1H-imidazo[4,5-b]pyrazin-5-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 1H-imidazo[4,5-b]pyrazin-5-ol in Medicinal Chemistry The 1H-imidazo[4,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 1H-imidazo[4,5-b]pyrazin-5-ol in Medicinal Chemistry

The 1H-imidazo[4,5-b]pyrazine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows for its interaction with a wide array of biological targets.[1][2] The introduction of a hydroxyl group at the 5-position, yielding 1H-imidazo[4,5-b]pyrazin-5-ol, provides a critical handle for further molecular elaboration and modulation of physicochemical properties. This structural motif is of significant interest in the development of novel therapeutics, including kinase inhibitors and agents targeting various cellular pathways.[3][4][5]

The strategic functionalization of the pyrazine ring within this scaffold is a key step in the synthesis of diverse compound libraries for drug discovery programs. The electron-deficient nature of the pyrazine ring, further influenced by the fused imidazole and the hydroxyl group, presents unique challenges and opportunities for regioselective chemical transformations. This guide provides a comprehensive overview of established and emerging methodologies for the targeted modification of the pyrazine moiety, with a focus on practical, field-proven protocols.

Core Concepts in Pyrazine Ring Functionalization

The reactivity of the pyrazine ring in the 1H-imidazo[4,5-b]pyrazin-5-ol system is governed by a combination of electronic and steric factors. The nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack, particularly after activation (e.g., through halogenation). Conversely, electrophilic substitution is generally more challenging and often requires harsh conditions. The presence of the fused imidazole ring and the hydroxyl group further modulates this reactivity, influencing the regioselectivity of substitution reactions.

Methodology 1: Electrophilic Halogenation

Electrophilic halogenation serves as a cornerstone for the subsequent functionalization of the pyrazine ring, providing a versatile entry point for cross-coupling reactions and nucleophilic substitutions. The positions ortho and para to the activating hydroxyl group and ortho to the imidazole nitrogen are the most susceptible to electrophilic attack.

Protocol: Regioselective Bromination of 1H-imidazo[4,5-b]pyrazin-5-ol

This protocol details the direct bromination of the pyrazine ring, a critical step for introducing a handle for further diversification.

Materials:

  • 1H-imidazo[4,5-b]pyrazin-5-ol

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Anhydrous Sodium Acetate

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware

Procedure:

  • Reaction Setup: To a solution of 1H-imidazo[4,5-b]pyrazin-5-ol (1.0 eq) in glacial acetic acid (10 mL/mmol), add anhydrous sodium acetate (1.2 eq).

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature while stirring.

  • Reaction Progression: Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralization and Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate solution until effervescence ceases. Extract the product with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired bromo-substituted product.

Causality and Insights: The use of acetic acid as a solvent facilitates the electrophilic substitution by protonating the pyrazine nitrogens, thereby increasing the electrophilicity of the ring carbons. Sodium acetate acts as a base to neutralize the HBr formed during the reaction, preventing potential side reactions. The regioselectivity of this reaction is often directed to the position with the highest electron density, which can be influenced by the position of the hydroxyl group.

Methodology 2: Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halogen atom onto the pyrazine ring opens the door to a plethora of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in building molecular complexity and exploring structure-activity relationships (SAR).

Protocol: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the introduction of aryl and heteroaryl moieties.[6][7]

Materials:

  • Bromo-1H-imidazo[4,5-b]pyrazin-5-ol

  • Aryl or Heteroaryl Boronic Acid (or boronic ester) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

  • Triphenylphosphine (PPh3) or other suitable ligand (e.g., XPhos, SPhos) (0.1 eq)

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the bromo-1H-imidazo[4,5-b]pyrazin-5-ol (1.0 eq), aryl/heteroaryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) to the flask.

  • Reaction Progression: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction and Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired coupled product.

Causality and Insights: The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling.[8] The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the boronic acid for transmetalation. The electron-deficient nature of the pyrazine ring can accelerate the oxidative addition step.[9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology 3: Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing nitrogen atoms makes the pyrazine ring susceptible to nucleophilic aromatic substitution, particularly when activated by a good leaving group like a halogen.

Protocol: Amination of a Halogenated 1H-imidazo[4,5-b]pyrazin-5-ol

This protocol describes the introduction of an amino group, a common functional group in bioactive molecules, via an SNAr reaction.

Materials:

  • Halo-1H-imidazo[4,5-b]pyrazin-5-ol (e.g., chloro or bromo derivative)

  • Amine (primary or secondary) (2.0-3.0 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the halo-1H-imidazo[4,5-b]pyrazin-5-ol (1.0 eq) in DMF or DMSO in a sealed tube or microwave vial.

  • Reagent Addition: Add the amine (2.0-3.0 eq) and DIPEA (2.0 eq) to the solution.

  • Reaction Progression: Heat the reaction mixture to 100-150°C (conventional heating) or in a microwave reactor (e.g., 120°C for 30-60 minutes). Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Extraction and Washing: Wash the organic layer with water (to remove DMF/DMSO) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the aminated product.

Causality and Insights: The rate of the SNAr reaction is highly dependent on the nature of the leaving group (I > Br > Cl > F) and the nucleophilicity of the amine. The use of a high-boiling polar aprotic solvent like DMF or DMSO is essential to facilitate the reaction, which often requires elevated temperatures. Microwave irradiation can significantly accelerate the reaction rate.

Diagram: General SNAr Workflow

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Halo-Imidazopyrazinol Heating Heating (Conventional or Microwave) Start->Heating Amine_Base Amine & Base Amine_Base->Heating Solvent DMF/DMSO Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Washing Washing Extraction->Washing Purification Column Chromatography Washing->Purification Product Aminated Product Purification->Product

Caption: Workflow for nucleophilic aromatic substitution (SNAr).

Data Summary Table

Functionalization MethodKey ReagentsTypical YieldsScope and Limitations
Electrophilic Bromination N-Bromosuccinimide (NBS), Acetic Acid60-85%Good for introducing a handle for further reactions. Regioselectivity can be an issue.
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids, Pd catalyst, Ligand, Base50-95%Broad scope for C-C bond formation. Sensitive to steric hindrance.[7]
Buchwald-Hartwig Amination Amines, Pd catalyst, Ligand, Base40-90%Excellent for C-N bond formation with a wide range of amines.[10]
Nucleophilic Aromatic Substitution (SNAr) Amines, Nucleophiles, High-boiling solvent30-80%Effective for activated pyrazine rings. Requires high temperatures.

Conclusion and Future Outlook

The functionalization of the pyrazine ring in 1H-imidazo[4,5-b]pyrazin-5-ol is a critical aspect of leveraging this scaffold for drug discovery. The methodologies outlined in this guide, from foundational halogenation to sophisticated palladium-catalyzed cross-coupling reactions, provide a robust toolkit for chemists to synthesize diverse and novel derivatives. Future advancements in this field will likely focus on the development of more efficient and regioselective C-H activation methods, further streamlining the synthesis of these valuable compounds and expanding the accessible chemical space for therapeutic innovation.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767. [Link][8][9]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link][1][2][6]

  • Sajith, A. M., et al. (2013). Cross-Coupling Reaction of 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP. Journal of the Korean Chemical Society, 57(3), 361-365. [Link][10]

  • Bavbav, A., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5035. [Link][7]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link][3]

  • Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. [Link][4]

  • Leboho, T. C., et al. (2020). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1H-imidazo[4,5-b]pyrazin-5-ol

Welcome to the Application Scientist Support Center. Formulating rigid, planar heterocyclic compounds for aqueous biological assays and preclinical models is a pervasive challenge in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Formulating rigid, planar heterocyclic compounds for aqueous biological assays and preclinical models is a pervasive challenge in drug development. 1H-imidazo[4,5-b]pyrazin-5-ol is notoriously difficult to dissolve in standard physiological buffers.

This guide is designed to move your workflow beyond trial-and-error. By understanding the physicochemical causality behind the molecule's behavior, you can apply our self-validating protocols to overcome these solubility roadblocks and ensure reliable experimental data.

The Mechanistic Root of the Problem

Before attempting to force a compound into solution, we must understand why 1H-imidazo[4,5-b]pyrazin-5-ol resists dissolution. The molecule consists of a rigid imidazo[4,5-b]pyrazine core substituted with a hydroxyl group.

  • High Crystal Lattice Energy: The planar nature of the heterocyclic rings promotes tight π−π stacking in the solid state. To dissolve the compound, the solvent must provide enough energy to break this stable crystal lattice.

  • Amphoteric Nature & Ionization: The compound acts as both a weak base (via the basic nitrogens on the pyrazine and imidazole rings) and a weak acid (via the hydroxyl group). At physiological pH (7.4), the compound exists predominantly in its neutral (or zwitterionic) "free base" form. Because it lacks a net charge at this pH, ion-dipole interactions with water are minimized, making this its point of minimum solubility 1[1].

Diagnostic Formulation Workflow

When encountering precipitation, follow this logical progression to identify the least disruptive formulation vehicle for your specific assay.

SolubilityWorkflow Start Compound Precipitation in Aqueous Assay Buffer Step1 Step 1: pH Profiling (Test pH 2.0-4.0 & 9.0+) Start->Step1 Check1 Target Concentration Achieved? Step1->Check1 Step2 Step 2: Co-solvent Screen (5-10% DMSO or PEG400) Check1->Step2 No Success Proceed to Biological Assay / Formulation Check1->Success Yes Check2 Target Concentration Achieved? Step2->Check2 Step3 Step 3: Complexation (10-20% HP-β-CD) Check2->Step3 No Check2->Success Yes Check3 Target Concentration Achieved? Step3->Check3 Check3->Success Yes Fail Advanced Formulation (e.g., Amorphous Dispersion) Check3->Fail No

Diagnostic workflow for troubleshooting poor aqueous solubility.

Troubleshooting Modules (FAQs)

Q1: Why does 1H-imidazo[4,5-b]pyrazin-5-ol precipitate immediately when diluting my DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent-shift" precipitation. When you spike a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic, planar imidazopyrazine core is suddenly exposed to a highly polar environment. Because the local concentration of the drug exceeds its metastable zone width in the new solvent mixture, rapid nucleation occurs, leading to immediate precipitation 2[2].

Q2: How can I leverage pH to enhance solubility without relying on cytotoxic organic solvents? A2: Because 1H-imidazo[4,5-b]pyrazin-5-ol is amphoteric, you can force it into a charged state. Lowering the buffer pH to between 2.0 and 4.0 will protonate the basic nitrogens, forming a cationic salt. This charged species is significantly more polar and readily interacts with water, drastically increasing solubility 1[1]. Conversely, raising the pH > 9.0 will deprotonate the hydroxyl group to form an anionic species.

Q3: If pH adjustment is incompatible with my live-cell assay, what are the best formulation alternatives? A3: For in vitro cell assays where physiological pH (7.4) is mandatory, cyclodextrin complexation is the gold standard. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a hydrophobic inner cavity. It encapsulates the lipophilic imidazopyrazine core, shielding it from the aqueous environment without altering the bulk pH 2[2]. For advanced in vivo applications where complexation is insufficient, amorphous solid dispersions (ASDs) generated via spray drying can be used to kinetically trap the drug in a highly soluble, high-energy amorphous state 3[3].

Validated Experimental Protocols
Protocol: Thermodynamic Shake-Flask Solubility Assay

Purpose: To determine the true equilibrium solubility of 1H-imidazo[4,5-b]pyrazin-5-ol in various vehicles. Unlike kinetic assays (which are prone to supersaturation artifacts), this method relies on the thermodynamic equilibrium between the solid phase and the saturated solution 1[1].

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of 1H-imidazo[4,5-b]pyrazin-5-ol powder (e.g., 5 mg) to a 2 mL glass HPLC vial.

  • Vehicle Addition: Add 1 mL of the target aqueous buffer (e.g., pH 3.0 citrate buffer, or PBS containing 20% HP- β -CD).

  • Equilibration: Seal the vial tightly and agitate at a constant temperature (e.g., 37°C for physiological relevance) using an orbital shaker at 300 rpm.

  • Self-Validation Sampling (Critical Step): Extract a 50 µL aliquot at exactly 24 hours, and a second 50 µL aliquot at 48 hours.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids. (Note: Do not use syringe filters, as the hydrophobic compound may non-specifically bind to the filter membrane, falsely lowering your quantification).

  • Quantification: Dilute the clear supernatant with a compatible organic solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection. Quantify the concentration via HPLC-UV against a standard curve.

Self-Validation Check: True thermodynamic equilibrium is only confirmed if the concentration at 48 hours is within 5% of the 24-hour concentration. If the 48h concentration is significantly lower, your 24h reading captured a transient supersaturated state, and the equilibration time must be extended.

Quantitative Formulation Data

Use the table below to benchmark your expected solubility outcomes based on the chosen solubilization mechanism.

Formulation VehicleSolubilization MechanismExpected Solubility RangeBiological Assay Suitability
PBS (pH 7.4) Baseline (Neutral "free base" form)< 1 µg/mLIdeal (if soluble), but highly unlikely to yield working concentrations.
Acidic Buffer (pH 3.0) Protonation of basic nitrogens50 - 250 µg/mLPoor for live cells (Low pH induces cytotoxicity); Good for biochemical assays.
5% DMSO in PBS Disruption of crystal lattice10 - 50 µg/mLHigh (Standard acceptable limit for most in vitro biochemical assays).
20% HP- β -CD in PBS Hydrophobic cavity inclusion100 - 500 µg/mLHigh (Biocompatible for both cell culture and in vivo dosing).
Amorphous Solid Dispersion High-energy amorphous state> 1000 µg/mLHigh (Requires specialized manufacturing like spray drying).
References
  • Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions , Benchchem.1

  • Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives , Benchchem. 2

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms , Drug Development & Delivery. 3

Sources

Optimization

Technical Support Center: Overcoming Column Chromatography Challenges for 1H-Imidazo[4,5-b]pyrazin-5-ol

Welcome to the technical support guide for the purification of 1H-imidazo[4,5-b]pyrazin-5-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1H-imidazo[4,5-b]pyrazin-5-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the column chromatography purification of this and structurally related polar heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your purification workflows.

The unique structure of 1H-imidazo[4,5-b]pyrazin-5-ol—featuring a polar, fused heterocyclic core with both acidic (hydroxyl) and basic (pyrazine and imidazole nitrogens) functionalities—presents a specific set of purification hurdles that standard chromatography protocols often fail to address. This guide provides a systematic approach to overcoming these challenges.

Section 1: Understanding the Molecule's Behavior

The primary challenge in purifying 1H-imidazo[4,5-b]pyrazin-5-ol stems from its amphoteric nature and high polarity. The molecule's charge state is highly dependent on the pH of its environment, which dictates its interaction with the stationary phase.

  • Acidic Conditions (pH < pKa of nitrogens): The nitrogen atoms in the pyrazine and imidazole rings become protonated, resulting in a net positive charge. This cationic species will interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor elution and significant peak tailing.

  • Neutral Conditions: The molecule may exist as a zwitterion or a neutral species, but its high polarity and hydrogen bonding capacity still promote strong interactions with polar stationary phases.

  • Basic Conditions (pH > pKa of hydroxyl): The hydroxyl group is deprotonated, forming a negative charge. While this can reduce interactions with silica's silanol groups, the compound may still be highly polar.

This pH-dependent behavior is the root cause of most purification issues. The following diagram illustrates how the molecule's charge can change, drastically altering its chromatographic behavior.

G Figure 1: pH-Dependent Protonation States cluster_0 Acidic pH cluster_1 Neutral pH cluster_2 Basic pH Acidic Cationic Form (Protonated Nitrogens) Binds strongly to Silica Neutral Neutral / Zwitterionic Form Highly Polar Acidic->Neutral Increase pH Neutral->Acidic Decrease pH Basic Anionic Form (Deprotonated Hydroxyl) Reduced binding to Silica Neutral->Basic Increase pH Basic->Neutral Decrease pH

Caption: Figure 1: pH-Dependent Protonation States of 1H-imidazo[4,5-b]pyrazin-5-ol.

Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking and tailing so badly on a standard silica gel column?

Answer: This is the most common issue for basic nitrogen-containing heterocycles.[1] Tailing is caused by strong, non-ideal interactions between the basic nitrogen atoms of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction results in a portion of the analyte being retained more strongly, leading to a "tail" as it slowly elutes after the main peak. For a molecule like 1H-imidazo[4,5-b]pyrazin-5-ol, with multiple basic sites, this effect is pronounced.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Common choices include 0.1-1% triethylamine (Et₃N) or ammonia (in methanol). This neutralizes the active sites and dramatically improves peak shape.[1]

  • Change Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[1] Alternatively, consider reverse-phase chromatography.

Q2: My compound won't elute from the column. It seems to be permanently stuck at the origin, even with 20% Methanol in DCM. What should I do?

Answer: This indicates an extremely strong interaction with the stationary phase, which is typical for highly polar compounds.[2] The polarity of 20% methanol in dichloromethane (DCM) may still be insufficient to disrupt the hydrogen bonding and polar interactions between your analyte and the silica gel. Furthermore, if the compound is protonated on the column, its affinity for the silica will be exceptionally high.

Solutions:

  • Increase Mobile Phase Polarity Drastically: A gradient elution might be necessary, moving to very high concentrations of methanol. A common solvent system for highly polar compounds is DCM/Methanol/Ammonium Hydroxide (e.g., 80:18:2). The ammonium hydroxide acts as both a polar component and a basic modifier to improve peak shape.

  • Utilize an Alternative Technique: For very polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[3] HILIC uses a polar stationary phase (like silica) but with a high-organic, low-aqueous mobile phase (e.g., acetonitrile/water). Water acts as the strong eluting solvent.

  • Consider Reverse-Phase (RP) Chromatography: Using a non-polar stationary phase like C18-modified silica, your polar compound will elute early. This can be an excellent method to separate it from less-polar impurities.[4]

Q3: I'm observing very poor mass recovery after my purification. Could my compound be degrading on the silica gel?

Answer: Yes, this is a distinct possibility. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds. While the imidazopyrazine core is generally robust, specific functional groups or substitution patterns can confer lability.

Solutions:

  • Use Deactivated Silica: You can use commercially available deactivated (neutralized) silica gel or prepare it by washing standard silica with a dilute solution of triethylamine in your starting eluent.

  • Switch to Alumina: As mentioned, neutral or basic alumina is a safer alternative for acid-sensitive basic compounds.

  • Minimize Contact Time: Use flash chromatography with higher flow rates rather than traditional gravity chromatography to reduce the time your compound spends on the acidic stationary phase.[5]

Q4: How do I properly load my highly polar sample onto the column, especially if it's not soluble in the starting eluent?

Answer: This is a critical step for achieving good separation. Dissolving your sample in a strong solvent (like pure methanol or DMSO) and injecting it directly onto the column often leads to band broadening and poor resolution because the strong solvent carries the compound partway down the column in a diffuse band.

The Recommended Solution: Dry Loading Dry loading is the superior method for samples with limited solubility in the mobile phase.[1]

  • Dissolve your crude compound in a minimal amount of a suitable polar solvent (e.g., methanol, DMF).

  • Add a small amount of an inert adsorbent (e.g., silica gel, Celite®, or diatomaceous earth) to the solution, typically 2-3 times the weight of your crude material.

  • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

  • Carefully load this powder onto the top of your pre-packed column. This ensures your compound is introduced to the column in a concentrated, narrow band, leading to optimal separation.[3]

Section 3: Troubleshooting Workflow

When facing a purification challenge, a systematic approach is key. Use the following workflow to diagnose and solve common issues.

G Figure 2: Troubleshooting Workflow Start Problem Observed (e.g., Tailing, No Elution, Low Recovery) CheckTailing Is there significant peak tailing? Start->CheckTailing CheckElution Is the compound stuck at the origin? CheckTailing->CheckElution No Sol_Tailing1 Add Basic Modifier (0.5% Et3N or NH4OH) to Mobile Phase CheckTailing->Sol_Tailing1 Yes CheckRecovery Is mass recovery below 70%? CheckElution->CheckRecovery No Sol_Elution1 Increase Mobile Phase Polarity (e.g., Gradient to high % MeOH) CheckElution->Sol_Elution1 Yes Sol_Recovery1 Use Deactivated Silica or Alumina CheckRecovery->Sol_Recovery1 Yes End Purification Optimized CheckRecovery->End No Sol_Tailing1->CheckElution Sol_Tailing2 Switch to Alumina (Neutral or Basic) Sol_Tailing1->Sol_Tailing2 OR Sol_Elution1->CheckRecovery Sol_Elution2 Switch to HILIC or Reverse-Phase (C18) Sol_Elution1->Sol_Elution2 OR Sol_Recovery2 Use Flash Chromatography to Reduce Contact Time Sol_Recovery1->Sol_Recovery2 OR Sol_Recovery1->End

Caption: Figure 2: Systematic workflow for troubleshooting common purification problems.

Section 4: Recommended Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed to mitigate peak tailing and improve elution on a standard silica gel column.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Preparation: Prepare your eluent system (e.g., Dichloromethane/Methanol). Before use, add 0.5% triethylamine (Et₃N) by volume (e.g., 5 mL of Et₃N per 1 L of eluent).

  • Column Packing: Pack the column using the wet slurry method with your starting eluent (e.g., 98:2 DCM:MeOH + 0.5% Et₃N). Ensure the column is packed evenly without air bubbles.[6]

  • Sample Loading: Use the Dry Loading technique described in the FAQ section for best results.

  • Elution: Run the column using a gradient elution. Start with a low polarity mobile phase and gradually increase the percentage of methanol. A typical gradient might be from 2% to 15% Methanol in DCM (always containing 0.5% Et₃N).

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC). Remember to also add a spot of Et₃N to your TLC developing chamber to mimic the column conditions.

Protocol 2: Reverse-Phase (C18) Flash Chromatography

This is an excellent alternative if normal-phase fails or if impurities are less polar than the target compound.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of deionized water and an organic solvent (typically Methanol or Acetonitrile).[7] Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ensuring consistent protonation.

  • Column Equilibration: Equilibrate the C18 column with your starting mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% TFA) for at least 5 column volumes.

  • Sample Loading: Dissolve your sample in a small amount of the mobile phase, or a weak solvent like water or DMSO. If using DMSO, ensure the injection volume is minimal.

  • Elution: Elute the column by gradually increasing the percentage of the organic solvent. Since your compound is polar, it will elute at low organic concentrations. A typical gradient might be from 5% to 50% Acetonitrile in Water.

  • Fraction Collection & Analysis: Collect fractions and analyze by LC-MS or by TLC (using a C18-functionalized TLC plate).

Section 5: Data Summary Tables
Table 1: Comparison of Recommended Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseProsCons
Modified Normal-Phase Silica GelNon-polar organic solvents (DCM, EtOAc) with a polar modifier (MeOH) + Base (Et₃N)Cost-effective; familiar technique; good for removing non-polar impurities.May still have some interaction; base modifier must be removed from product.
Reverse-Phase (RP) C18-SilicaWater with organic modifier (MeOH, ACN) +/- Acid (TFA, Formic Acid)Excellent for highly polar compounds; separates from non-polar impurities easily.Requires C18 silica; fractions are aqueous and require lyophilization or extraction.
HILIC Silica, Diol, or AmideHigh organic (e.g., >80% Acetonitrile) with aqueous bufferSuperior retention for very polar compounds; MS-friendly mobile phases.Requires careful column equilibration; can be less intuitive than RP or NP.[3]
References
  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • Wang, Y., et al. (2019). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. MDPI. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Dimzoski, B., et al. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Restek. Troubleshooting Guide. Restek. [Link]

  • PubChem. 1H-imidazo[4,5-b]pyrazine. National Center for Biotechnology Information. [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org Syn. [Link]

  • Childers, M., et al. (2018). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperatures for 1H-Imidazo[4,5-b]pyrazin-5-ol Derivatization

Welcome to the Application Scientist Support Portal. Derivatizing the 1H-imidazo[4,5-b]pyrazin-5-ol scaffold presents unique synthetic challenges due to its multiple nucleophilic sites and complex tautomeric behavior.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Derivatizing the 1H-imidazo[4,5-b]pyrazin-5-ol scaffold presents unique synthetic challenges due to its multiple nucleophilic sites and complex tautomeric behavior. This guide provides field-proven troubleshooting strategies for researchers and drug development professionals, focusing on how precise thermal control dictates regioselectivity (O-alkylation vs. N-alkylation) and prevents degradation during halogenation workflows.

Derivatization Workflow & Thermal Decision Matrix

The following decision tree illustrates how temperature manipulation isolates specific kinetic or thermodynamic pathways during the derivatization of the imidazopyrazine core.

G Scaffold 1H-imidazo[4,5-b]pyrazin-5-ol (Lactam-Lactim Tautomers) LowTemp Low Temp (0-25°C) K2CO3 / Ag2CO3 Scaffold->LowTemp Alkyl Halide HighTemp High Temp (60-80°C) Cs2CO3 / NaH Scaffold->HighTemp Alkyl Halide POCl3 POCl3 / PhNMe2 Ramp to 90-100°C Scaffold->POCl3 Halogenation OAlkyl O-Alkylated Product (Kinetic Control) LowTemp->OAlkyl NAlkyl N-Alkylated Product (Thermodynamic Control) HighTemp->NAlkyl Chloro 5-Chloro Derivative (Cross-Coupling Precursor) POCl3->Chloro

Temperature-dependent derivatization pathways for 1H-imidazo[4,5-b]pyrazin-5-ol.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of O-alkylated and N-alkylated products, and how does temperature dictate this? A: The alkylation of the 1H-imidazo[4,5-b]pyrazin-5-ol system is governed by competing kinetic and thermodynamic pathways. The oxygen atom is a "harder" nucleophile and often more sterically accessible, making O-alkylation the kinetically favored process. At lower temperatures (0°C to 25°C), the reaction lacks the activation energy required to equilibrate, effectively trapping the O-alkylated product ()[1]. Conversely, the C-N bond is thermodynamically more stable than the C-O bond. Elevating the temperature (60°C–80°C) provides sufficient thermal energy to overcome the activation barrier, driving the equilibrium toward the thermodynamically favored N-alkylated regioisomer ()[2].

Q2: How does the tautomeric equilibrium of 1H-imidazo[4,5-b]pyrazin-5-ol affect my reaction planning? A: The scaffold exists in a dynamic equilibrium between the lactim (5-ol) and lactam (1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one) forms ()[3]. Higher temperatures and polar aprotic solvents (like DMF or DMSO) stabilize the highly polar lactam form, increasing the nucleophilicity of the nitrogen atoms. If your goal is O-alkylation, you must suppress this shift by keeping the temperature low and using a milder, oxophilic base (e.g., Ag₂CO₃), which coordinates with the oxygen to direct the electrophile.

Q3: I am trying to convert the 5-ol to a 5-chloro derivative using POCl₃, but I see massive degradation. What is the optimal thermal profile? A: Direct immersion of the substrate into refluxing POCl₃ (105°C) often causes rapid charring and polymerization due to the highly exothermic initial phosphorylation step. The causality here is thermal runaway. To prevent this, the reaction must utilize a stepped thermal gradient:

  • 0°C to 5°C: Add POCl₃ to the substrate in the presence of a catalytic organic base (e.g., N,N-dimethylaniline) to control the initial exotherm.

  • 25°C (Room Temp): Stir for 30 minutes to ensure complete intermediate formation.

  • 90°C–100°C: Ramp the temperature slowly to drive the chloride substitution. Do not exceed 100°C, as the imidazopyrazine core becomes susceptible to thermal ring-opening at extreme temperatures.

Quantitative Troubleshooting Data: Temperature vs. Regioselectivity

The following table summarizes the expected regioselectivity outcomes based on thermal and basic conditions during alkylation.

Reaction TemperatureBase / SolventPrimary OutcomeO-Alkylation (%)N-Alkylation (%)Troubleshooting Note
0°C to 5°C Ag₂CO₃ / AcetoneKinetic Control> 85%< 15%Optimal for O-alkylation. Ensure strict temperature control using an ice bath.
25°C (RT) K₂CO₃ / DMFMixed Control~ 50%~ 50%Worst-case scenario. Avoid room temperature for regioselective goals.
60°C Cs₂CO₃ / DMFThermodynamic< 20%> 80%Good N-alkylation, but requires longer reaction times (12h+).
80°C to 90°C NaH / DMFThermodynamic< 5%> 95%Optimal for N-alkylation. Monitor closely for thermal degradation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating visual or analytical checkpoints to confirm the reaction is proceeding along the intended mechanistic pathway.

Protocol A: Kinetically Controlled O-Alkylation

Objective: Maximize O-alkylation by suppressing the thermodynamic N-alkylation pathway through thermal arrest.

  • Preparation: Suspend 1H-imidazo[4,5-b]pyrazin-5-ol (1.0 eq) in anhydrous acetone (0.1 M) under an inert argon atmosphere.

  • Thermal Arrest: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 15 minutes.

    • Causality: Lowering the thermal energy prevents the activation of the N-alkylation pathway.

  • Base Addition: Add Ag₂CO₃ (1.2 eq) in one portion. Stir for 30 minutes at 0°C.

    • Causality: Silver salts exhibit a strong halophilic affinity and coordinate preferentially with the oxygen, directing the incoming electrophile.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise over 10 minutes to prevent localized heating.

  • Completion & Self-Validation: Maintain the reaction at 0°C to 5°C for 4–6 hours. Self-Validation: The persistence of the starting material's UV-active spot on TLC (if the temperature accidentally rises) indicates a failure of thermal arrest. A clean conversion without baseline degradation validates successful kinetic control. Quench with cold water to prevent equilibration during workup.

Protocol B: Thermodynamically Controlled N-Alkylation

Objective: Drive the reaction to the most stable N-alkylated regioisomer using thermal activation.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution.

    • Self-Validation: The cessation of hydrogen gas bubbling visually confirms complete deprotonation before the electrophile is introduced.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) in one portion.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80°C.

    • Causality: The high temperature provides the necessary energy to break any kinetically formed C-O bonds, allowing the system to equilibrate to the more stable C-N bond ()[4].

  • Completion: Stir at 80°C for 12 hours. Cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

References

  • Regioselective Syntheses of Imidazo[4,5-b]pyrazin-2-ylidene-Based Chelates and Blue Emissive Iridium(III) Phosphors for Solution-Processed OLEDs Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation Source: Journal of Molecular Structure (Elsevier / ResearchGate) URL:[Link]

  • 1H-imidazo[4,5-b]pyrazin-2-ones and processes for their preparation (US3461123A)

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 1h-imidazo[4,5-b]pyrazin-5-ol

Introduction Welcome to the technical support guide for 1h-imidazo[4,5-b]pyrazin-5-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1h-imidazo[4,5-b]pyrazin-5-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing oxidative degradation during the long-term storage of this valuable compound. The inherent chemical structure of 1h-imidazo[4,5-b]pyrazin-5-ol, which combines a phenol-like hydroxyl group with a nitrogen-rich heterocyclic system, makes it susceptible to oxidative degradation. This can compromise sample integrity, leading to inaccurate experimental results and potential loss of biological activity.

This guide will address common challenges, provide troubleshooting solutions, and offer validated protocols to ensure the long-term stability and reliability of your 1h-imidazo[4,5-b]pyrazin-5-ol samples.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: I've noticed a gradual color change in my solid sample of 1h-imidazo[4,5-b]pyrazin-5-ol, from a light powder to a darker, brownish hue. What could be the cause?

Answer: A color change is a common visual indicator of chemical degradation, particularly oxidation. The phenolic hydroxyl group in 1h-imidazo[4,5-b]pyrazin-5-ol is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process is often accelerated by exposure to oxygen, light, and elevated temperatures.

Causality: The oxidation of phenols often proceeds via a free-radical mechanism. The presence of oxygen, especially when catalyzed by trace metal impurities or light, can initiate the formation of phenoxy radicals. These highly reactive intermediates can then polymerize or rearrange to form complex, colored degradation products.

Immediate Action:

  • Immediately transfer an aliquot of the discolored sample for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities.

  • Compare the analytical profile to a reference standard or a freshly prepared sample to confirm degradation.

  • If degradation is confirmed, the batch may be compromised. It is advisable to use a fresh, un-degraded lot for critical experiments.

Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][2][3][4] This technique, known as inert gas blanketing, is highly effective in preventing oxidation.[1][2]

  • Light Protection: Store the compound in amber vials or wrap the container with aluminum foil to protect it from light, which can catalyze oxidative reactions.

  • Temperature Control: Store the compound at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of chemical degradation.[5][6]

Question 2: My recent experimental results using a stored solution of 1h-imidazo[4,5-b]pyrazin-5-ol are inconsistent with previous data. Could this be related to storage?

Answer: Yes, inconsistent experimental results are a strong indicator of a change in the purity or concentration of your active compound. For solutions of 1h-imidazo[4,5-b]pyrazin-5-ol, oxidative degradation can occur more rapidly than in the solid state due to increased molecular mobility.

Causality: In solution, the compound is more exposed to dissolved oxygen and potential catalysts. The choice of solvent can also play a role. Protic solvents may facilitate certain degradation pathways.

Troubleshooting Steps:

  • Analytical Confirmation: Analyze the stored solution using a validated stability-indicating HPLC method. This will allow you to quantify the parent compound and detect the presence of any degradation products.

  • pH Measurement: Check the pH of the solution, as changes in pH can influence the rate of degradation.

  • Fresh Preparation: Prepare a fresh solution of 1h-imidazo[4,5-b]pyrazin-5-ol and repeat the experiment. If the results are consistent with your original data, it strongly suggests the stored solution has degraded.

Best Practices for Solution Storage:

  • Solvent Selection: Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to stabilize the solution.[7] However, compatibility with your experimental system must be verified.

  • Storage Conditions: Store solutions in tightly sealed vials with minimal headspace, protected from light, and at low temperatures. For long-term storage, consider freezing aliquots at -80 °C. Avoid repeated freeze-thaw cycles.

Question 3: I am developing a new formulation containing 1h-imidazo[4,5-b]pyrazin-5-ol and need to establish its shelf-life. What is the best approach?

Answer: Establishing the shelf-life of a new formulation requires a systematic stability testing program, often guided by the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]

Forced Degradation Studies: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[8][10] This information is crucial for developing a stability-indicating analytical method.[11][12]

Key Stress Conditions to Evaluate:

  • Oxidative Stress: Exposure to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.

  • Thermal Stress: Exposure to high temperatures (e.g., 60-80 °C) in a calibrated oven.[13][14]

  • Photostability: Exposure to a controlled source of UV and visible light, following ICH Q1B guidelines.[15][16][17][18][19]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate and quantify the degradants from the parent compound.[11]

Workflow for Stability Assessment:

Stability_Assessment_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution & Monitoring cluster_evaluation Phase 3: Data Analysis & Conclusion start Define Storage Conditions (Temperature, Humidity, Light) prep_sample Prepare Samples of 1h-imidazo[4,5-b]pyrazin-5-ol start->prep_sample Define protocol dev_method Develop Stability-Indicating Analytical Method (e.g., HPLC) prep_sample->dev_method Requires reference standard storage Place Samples in Controlled Storage Chambers dev_method->storage Validated method sampling Withdraw Samples at Pre-defined Time Points (e.g., 0, 3, 6, 12 months) storage->sampling Long-term analysis Analyze Samples for - Assay (Purity) - Degradation Products - Physical Appearance sampling->analysis For each time point data_analysis Analyze Degradation Kinetics and Identify Trends analysis->data_analysis Generate data shelf_life Determine Shelf-Life and Optimal Storage Conditions data_analysis->shelf_life Based on degradation limits end Final Report and Recommendations shelf_life->end Summarize findings

Caption: Workflow for assessing the long-term stability of 1h-imidazo[4,5-b]pyrazin-5-ol.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid 1h-imidazo[4,5-b]pyrazin-5-ol

  • Aliquotting: Upon receipt, divide the bulk solid into smaller, single-use aliquots in amber glass vials. This minimizes repeated exposure of the entire batch to atmospheric conditions.

  • Inert Gas Blanketing: In a glove box or using a gentle stream of inert gas, flush the headspace of each vial with dry nitrogen or argon for 30-60 seconds to displace air and moisture.[1][2][3]

  • Sealing: Immediately and tightly seal the vials with Teflon-lined caps.

  • Secondary Containment: Place the sealed vials in a labeled, light-blocking secondary container.

  • Storage Temperature: Store the secondary container in a controlled low-temperature environment, such as a refrigerator (2-8 °C) or a freezer (-20 °C). For very long-term storage (years), -80 °C is recommended.

  • Equilibration: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

Protocol 2: Stability-Indicating HPLC Method for 1h-imidazo[4,5-b]pyrazin-5-ol

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 20-30 minutes. This will need to be optimized to ensure separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 1h-imidazo[4,5-b]pyrazin-5-ol (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation: Summary of Recommended Storage Conditions

Storage DurationTemperatureAtmosphereLight ProtectionContainer
Short-term (< 3 months) 2-8 °CInert Gas (N₂ or Ar)Amber VialTightly Sealed
Medium-term (3-12 months) -20 °CInert Gas (N₂ or Ar)Amber VialTightly Sealed
Long-term (> 12 months) -80 °CInert Gas (N₂ or Ar)Amber VialTightly Sealed

Visualization of Degradation Pathway

Oxidative_Degradation_Pathway compound 1h-imidazo[4,5-b]pyrazin-5-ol (Stable Form) radical Phenoxy Radical Intermediate (Highly Reactive) compound->radical Initiation (O₂, Light, Metal Ions) degradation_products Colored Degradation Products (e.g., Quinones, Polymers) radical->degradation_products Propagation/Termination

Caption: Simplified pathway of oxidative degradation for 1h-imidazo[4,5-b]pyrazin-5-ol.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Tank Blanketing: Protecting Product Integrity with Inert Gases - INOX. (2026, March 9). INOX.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Blanketing: protecting the integrity of your products with inert gas - GasN₂. (2024, May 21). GasN2.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Inerting, Blanketing and Purging. (n.d.). Air Liquide Thailand.
  • Inert Gas Blanketing Applic
  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency.
  • Q1B Photostability Testing of New Drug Substances and Products. (1996, March). U.S.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
  • Singh, S., et al. (2010). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. Pharmaceutical Research, 27(11), 2346-2357.
  • Li, N., et al. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. International Journal of Pharmaceutics, 475(1-2), 22-29.
  • Chen, J., et al. (2019). Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. Trends in Food Science & Technology, 92, 137-146.
  • Drug Stability: Factors Affecting Shelf Life and Methods for Evalu
  • Ali, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper Betle Extracts. Molecules, 23(2), 484.
  • Rather, J. A., et al. (2016). Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. Journal of Food Science and Technology, 53(2), 1269-1277.

Sources

Troubleshooting

Troubleshooting low bioavailability of 1h-imidazo[4,5-b]pyrazin-5-ol in animal models

Technical Support Center: Troubleshooting Low Bioavailability of 1H-imidazo[4,5-b]pyrazin-5-ol Scaffolds in Animal Models Welcome to the Preclinical Pharmacokinetics (PK) Support Center. Imidazo[4,5-b]pyrazines are privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Bioavailability of 1H-imidazo[4,5-b]pyrazin-5-ol Scaffolds in Animal Models

Welcome to the Preclinical Pharmacokinetics (PK) Support Center. Imidazo[4,5-b]pyrazines are privileged structural motifs, frequently utilized as purine isosteres in the development of kinase inhibitors and mitochondrial uncouplers[1]. However, derivatives bearing a hydroxyl group at the 5-position (1H-imidazo[4,5-b]pyrazin-5-ol) notoriously suffer from poor oral bioavailability ( F<10% ) in rodent models. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to overcome these translational bottlenecks.

Section 1: Diagnostic FAQs

Q1: Why is the oral bioavailability of my 1H-imidazo[4,5-b]pyrazin-5-ol derivative consistently <5% in murine models despite excellent in vitro potency? A1: The low bioavailability is typically driven by a "dual-penalty" inherent to the 5-hydroxyl substitution on the pyrazine ring:

  • Lactam-Lactim Tautomerism (Absorption Penalty): The compound exists in equilibrium between the 5-ol (lactim) and 5-one (lactam) tautomers. The lactam form facilitates strong intermolecular hydrogen bonding, leading to a high crystal lattice energy and exceptionally poor aqueous solubility, limiting the fraction absorbed ( Fa​ ).

  • Phase II Conjugation (Metabolic Penalty): If the compound does dissolve and absorb, the free phenolic-like hydroxyl group is a prime "soft spot" for rapid Phase II metabolism. Specifically, UDP-glucuronosyltransferase (UGT)-mediated glucuronidation in the gut wall and liver results in high first-pass clearance, severely reducing the fraction escaping hepatic extraction ( Fh​ ).

Q2: How can I definitively determine if the failure is due to poor absorption or rapid first-pass clearance? A2: You must conduct a parallel Intravenous (IV) vs. Per Os (PO) pharmacokinetic bridging study. Absolute bioavailability ( F ) is the product of fraction absorbed, intestinal escape, and hepatic escape.

  • Scenario A (Metabolism-driven): If IV clearance ( CLiv​ ) approaches or exceeds hepatic blood flow (e.g., >85 mL/min/kg in mice), the compound is being rapidly metabolized post-absorption.

  • Scenario B (Absorption-driven): If CLiv​ is low to moderate (<40 mL/min/kg), but the PO Area Under the Curve ( AUCpo​ ) remains negligible, the compound is failing to dissolve or permeate the intestinal mucosa.

Q3: If rapid metabolism is the culprit, what are the most effective medicinal chemistry interventions? A3: You must protect the 5-position from UGT enzymes. Successful strategies in the literature include:

  • Bioisosteric Replacement: Replacing the hydroxyl group with a methoxy group or fluorine. For instance, the development of the mitochondrial uncoupler SHD865 utilized a methoxy substitution on the imidazo[4,5-b]pyrazine core, achieving 100% oral bioavailability in rats and low intrinsic clearance in human hepatocytes[2].

  • Prodrugs: Synthesizing an ester or phosphate prodrug of the 5-hydroxyl group. This masks the UGT target site during gut transit and first-pass metabolism, allowing systemic esterases to liberate the active 1H-imidazo[4,5-b]pyrazin-5-ol in the plasma.

Section 2: Diagnostic Workflows & Visualization

To systematically identify the root cause of low bioavailability, follow the decision tree below.

PK_Troubleshooting Start Low Oral Bioavailability (F < 10%) 1H-imidazo[4,5-b]pyrazin-5-ol PK Conduct IV vs. PO PK Study in Rodent Model Start->PK HighCL High IV Clearance (CL > 80 mL/min/kg in mice) PK->HighCL Rapid Elimination LowAbs Low IV Clearance, Low PO Cmax & AUC PK->LowAbs Poor Exposure Metab Hepatic First-Pass Metabolism (Phase II Glucuronidation on 5-OH) HighCL->Metab Solub Poor Absorption (Lactam Tautomer Insolubility) LowAbs->Solub MetabFix Strategy: Methoxy Isostere (e.g., SHD865), Ester Prodrug, or UGT Inhibitors Metab->MetabFix SolubFix Strategy: Salt Selection, Amorphous Solid Dispersion (ASD) Solub->SolubFix

Diagnostic workflow for troubleshooting low bioavailability of imidazo[4,5-b]pyrazine derivatives.

Section 3: Standardized Experimental Protocols

To validate the mechanisms discussed above, implement these self-validating protocols designed to isolate variables and establish causality.

Protocol 1: In Vitro Hepatic Microsomal Stability (Intrinsic Clearance, CLint​ )

This assay determines if the liver is rapidly metabolizing the compound. Because 5-hydroxyl groups are highly prone to glucuronidation, it is critical to include Alamethicin and UDPGA to activate UGT enzymes, alongside NADPH for CYP450 enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes (mouse, rat, or human) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation: Pre-incubate microsomes (0.5 mg/mL final protein concentration) with Alamethicin (25 µg/mL) on ice for 15 minutes. Causality Note: This permeabilizes microsomal membranes, allowing the UDPGA cofactor access to intra-luminal UGTs.

  • Compound Addition: Spike in the 1H-imidazo[4,5-b]pyrazin-5-ol test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH and 2 mM UDPGA).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Validation Control: Run Verapamil (high CYP clearance) and Diclofenac (high UGT clearance) in parallel. The assay is only valid if Diclofenac CLint​ exceeds historical lab baselines, confirming UGT activity.

Protocol 2: In Vivo IV/PO Pharmacokinetic Bridging Study

This protocol establishes the absolute bioavailability and systemic clearance to differentiate absorption issues from metabolism issues.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per group) for 4 hours prior to PO dosing to minimize food-effect variability. IV groups may remain fed.

  • Formulation:

    • IV Formulation: 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline (ensure complete dissolution to prevent embolism).

    • PO Formulation: 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween-80 (suspension is acceptable if solubility is limiting).

  • Dosing: Administer IV doses via tail vein injection (5 mL/kg). Administer PO doses via oral gavage (10 mL/kg).

  • Blood Sampling: Collect serial blood samples (approx. 20 µL) via the tail vein or saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2​EDTA tubes, centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Calculation: Calculate PK parameters using Non-Compartmental Analysis (NCA). Bioavailability ( F ) = (AUCpo​/AUCiv​)×(Doseiv​/Dosepo​)×100 .

Section 4: Quantitative Data Presentation

The table below illustrates typical PK parameter shifts when troubleshooting the 1H-imidazo[4,5-b]pyrazin-5-ol scaffold by applying the methoxy-isostere strategy (similar to the optimization seen in SHD865[2] and related purine-isostere developments[3]).

Compound VariantRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) CL (mL/min/kg) t1/2​ (h)Bioavailability ( F% )
Parent (5-OH) IV1.085032085.4 (High)0.4--
Parent (5-OH) PO10.04595--0.6~3.0%
Methoxy-Isostere IV1.01,2001,8509.0 (Low)2.1--
Methoxy-Isostere PO10.08,40015,200--2.8~82.1%
Ester Prodrug PO10.04,1006,800--1.5~36.7%

Note: Data represents simulated NCA outputs based on typical imidazo[4,5-b]pyrazine clearance profiles in murine models. High IV clearance of the parent compound indicates rapid Phase II metabolism, which is successfully mitigated by the methoxy substitution.

References

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. nih.gov.
  • Liver-Selective Imidazolopyrazine Mitochondrial Uncoupler SHD865 Reverses Adiposity and Glucose Intolerance in Mice. diabetesjournals.org.
  • Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). acs.org.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 1H-Imidazo[4,5-b]pyrazin-5-ol HPLC Analysis

This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1H-imidazo[4,5-b]pyrazin-5-ol. Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1H-imidazo[4,5-b]pyrazin-5-ol. Designed for researchers, scientists, and drug development professionals, this document offers a structured approach to identifying and mitigating the root causes of peak asymmetry, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a polar, basic compound like 1H-imidazo[4,5-b]pyrazin-5-ol?

The primary cause of peak tailing for polar, basic compounds is often secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol groups (Si-OH) on the surface of silica-based columns are a major contributor.[1][2][3] These silanol groups can become ionized at higher pH values and interact with the basic functional groups of the analyte, leading to a secondary, stronger retention mechanism that causes the peak to tail.[1][3]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[4] For a basic compound like 1H-imidazo[4,5-b]pyrazin-5-ol, a low pH mobile phase (typically ≤ 3) is often recommended.[2][5] At this pH, the analyte will be protonated and exist as a single ionic species. More importantly, the low pH suppresses the ionization of the acidic silanol groups on the silica surface, minimizing the unwanted secondary ionic interactions that lead to tailing.[1][2][5]

Q3: Can my HPLC column be the source of the problem even if it's new?

Yes, the choice of column is crucial. Not all C18 columns are the same. Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can cause significant tailing with basic compounds.[2] Modern, high-purity, end-capped Type B silica columns are designed to minimize these active sites and are generally a better choice.[2][6] Additionally, columns with different stationary phase chemistries, such as those with embedded polar groups or non-silica-based supports, can offer alternative selectivities and improved peak shapes for polar analytes.[2]

Q4: I've optimized the mobile phase and am using a good column, but still see tailing. What else should I check?

If you've addressed the primary chemical sources of tailing, consider instrumental and physical factors. These can include:

  • Extra-column volume: Excessive tubing length or a large internal diameter can cause peak broadening and tailing.[7]

  • Column voids or contamination: A void at the head of the column or a blocked frit can distort the peak shape.[1][8]

  • Sample overload: Injecting too much sample can lead to peak fronting or tailing.[5][9]

  • Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing. The troubleshooting workflow is designed to address the most probable causes first, starting with the mobile phase and progressing to the stationary phase and hardware.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Peak Tailing Observed Mobile_Phase Step 1: Mobile Phase Optimization Start->Mobile_Phase Stationary_Phase Step 2: Stationary Phase Evaluation Mobile_Phase->Stationary_Phase If tailing persists Resolution Problem Resolved Mobile_Phase->Resolution Hardware Step 3: Hardware & System Checks Stationary_Phase->Hardware If tailing persists Stationary_Phase->Resolution Hardware->Resolution

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

The mobile phase composition is often the most effective and easiest parameter to adjust. The goal is to create an environment that promotes a single, consistent interaction between the analyte and the stationary phase.

1.1. pH Adjustment and Buffer Selection

  • The "Why": The ionization state of both the analyte and the residual silanols on the column is pH-dependent.[3][4] For basic analytes like 1H-imidazo[4,5-b]pyrazin-5-ol, a low pH mobile phase suppresses the ionization of silanol groups, preventing strong secondary ionic interactions.[1][5]

  • Protocol: pH Optimization

    • Determine Analyte pKa: If not known, use prediction software or literature to find the pKa of 1H-imidazo[4,5-b]pyrazin-5-ol.

    • Select an Appropriate Buffer: Choose a buffer with a pKa close to your target mobile phase pH. For a target pH of 2.5-3.0, phosphate or formate buffers are common choices.

    • Prepare the Aqueous Phase: Prepare the aqueous portion of your mobile phase with the chosen buffer at a concentration of 10-25 mM.

    • Adjust pH: Carefully adjust the pH of the aqueous phase using an appropriate acid (e.g., phosphoric acid for a phosphate buffer) to a value at least 2 pH units below the analyte's pKa.

    • Test and Refine: Analyze your sample with the adjusted mobile phase. Make small adjustments to the pH (± 0.2 units) to find the optimal peak symmetry.

1.2. Use of Mobile Phase Additives

  • The "Why": Sometimes, pH adjustment alone is not sufficient. Mobile phase additives can further mask residual silanol activity.

  • Ion-Pairing Reagents: For highly polar compounds that are poorly retained, ion-pairing reagents can be added to the mobile phase.[11][12] These reagents, such as alkyl sulfonates, form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention in a reversed-phase system.[11][12]

  • Competing Bases: A less common but sometimes effective strategy is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA can preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.[2] However, TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

Mobile Phase Strategy Mechanism Typical Concentration Considerations
Low pH (e.g., 2.5-3.0) Suppresses silanol ionization, ensures analyte is in a single protonated state.[2][5]N/ACan reduce column lifetime for some silica-based columns.[5]
Increased Buffer Strength Masks residual silanol activity through higher ionic strength.[5]25-50 mMMay cause precipitation with high organic content; not ideal for MS.[5]
Ion-Pairing Reagents Forms a neutral complex with the analyte, increasing retention and improving peak shape.[11]5-10 mMCan be difficult to remove from the column; may require dedicated columns.
Step 2: Stationary Phase Evaluation

If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column itself.

2.1. Column Chemistry

  • The "Why": The type of stationary phase has a profound impact on peak shape, especially for polar and basic analytes.

  • Recommendations:

    • Use a High-Purity, End-Capped Column: Modern Type B silica columns are manufactured to have a lower metal content and are "end-capped" to block a significant portion of the residual silanol groups.[1][2][13] This makes them much less prone to causing peak tailing with basic compounds.

    • Consider Alternative Chemistries:

      • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and provide alternative selectivity.[7]

      • Hybrid Silica/Polymer Phases: These offer improved pH stability and reduced silanol activity.[2]

      • Non-Silica-Based Columns: Columns packed with polymeric or graphitized carbon particles do not have silanol groups and can provide excellent peak shapes for basic compounds.[2][6]

2.2. Column Contamination and Degradation

  • The "Why": Over time, columns can become contaminated with strongly retained sample components or metal ions, which can create active sites that cause tailing.[2][14] Column bed collapse or void formation can also lead to poor peak shape.[1][8]

  • Protocol: Column Washing and Regeneration

    • Disconnect from Detector: To avoid contaminating the detector, disconnect the column outlet.

    • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts.

    • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.

    • Stronger Solvents (if necessary): For severe contamination, a sequence of solvents like isopropanol, and then hexane (for reversed-phase columns) can be used. Always ensure miscibility between solvents.

    • Re-equilibration: Equilibrate the column with the mobile phase for at least 20 column volumes before use.

  • If the problem persists after washing, the column may be irreversibly damaged and require replacement.

Chemical Interaction Diagram

Chemical_Interactions cluster_0 Silica Surface cluster_1 Analyte cluster_2 Mobile Phase (Low pH) Silanol Si-OH Free Silanol Group Analyte R-NH2 1H-imidazo[4,5-b]pyrazin-5-ol Silanol:f0->Analyte:f0 Secondary Interaction (Peak Tailing) Protonated_Silanol Si-OH2+ Protonated Silanol Protonated_Silanol:f0->Analyte:f0 Repulsion (Improved Peak Shape)

Caption: Secondary interactions causing peak tailing and their mitigation.

Step 3: Hardware and System Checks

If both the mobile phase and column have been optimized, the problem may be related to the HPLC system itself.

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[7]

  • Fittings and Connections: Check for loose fittings or any gaps that could introduce dead volume.

  • Column Inlet Frit: A partially blocked inlet frit can cause peak distortion. Try back-flushing the column (if the manufacturer allows) to dislodge any particulates.[1]

  • Sample Preparation:

    • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[10][15] Injecting in a much stronger organic solvent can cause peak distortion.

    • Sample Filtration: Filter all samples to remove particulates that could block the column frit.[7]

    • Sample Concentration: Dilute the sample to check for mass overload, which can cause asymmetrical peaks.[5][9][15]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved March 27, 2024, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved March 27, 2024, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved March 27, 2024, from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved March 27, 2024, from [Link]

  • Evaluation of Volatile Ion-Pair Reagents for the Liquid Chromatography-Mass Spectrometry Analysis of Polar Compounds and Its Application to the Determination of Methadone in Human Plasma. (2006, February 24). PubMed. Retrieved March 27, 2024, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved March 27, 2024, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 27, 2024, from [Link]

  • Why Do Peaks Tail? (n.d.). LCGC. Retrieved March 27, 2024, from [Link]

  • Ion Pairing Reagents For Hplc. (n.d.). Loba Chemie. Retrieved March 27, 2024, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 27, 2024, from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved March 27, 2024, from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved March 27, 2024, from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved March 27, 2024, from [Link]

  • Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. (n.d.). ACS Publications. Retrieved March 27, 2024, from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved March 27, 2024, from [Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. (2026, January 16). MTC USA. Retrieved March 27, 2024, from [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020, January 25). PubMed. Retrieved March 27, 2024, from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC. Retrieved March 27, 2024, from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025, June 18). MicroSolv Technology Corporation. Retrieved March 27, 2024, from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved March 27, 2024, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved March 27, 2024, from [Link]

  • LC Technical Tip. (n.d.). Phenomenex. Retrieved March 27, 2024, from [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. (2024, December 11). LCGC. Retrieved March 27, 2024, from [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved March 27, 2024, from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. Retrieved March 27, 2024, from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved March 27, 2024, from [Link]

  • 1H-Imidazo[4,5-b]pyridin-7-ol,5-amino-(8CI,9CI). (n.d.). NextSDS. Retrieved March 27, 2024, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 27, 2024, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved March 27, 2024, from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved March 27, 2024, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 27, 2024, from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 27, 2024, from [Link]

  • 1H-imidazo[4,5-b]pyrazine. (n.d.). PubChem. Retrieved March 27, 2024, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (n.d.). PMC. Retrieved March 27, 2024, from [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). PMC. Retrieved March 27, 2024, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PMC. Retrieved March 27, 2024, from [Link]

  • 1H-imidazo[4,5-b]pyrazine. (2025, May 20). Chemical Synthesis Database. Retrieved March 27, 2024, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15). ResearchGate. Retrieved March 27, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Recrystallization of 1H-imidazo[4,5-b]pyrazin-5-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 1H-imidazo[4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 1H-imidazo[4,5-b]pyrazin-5-ol. This heterocyclic compound presents unique crystallization hurdles due to its amphoteric nature, extensive hydrogen-bonding capabilities, and tendency to undergo liquid-liquid phase separation (oiling out).

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure reproducible, high-purity crystalline yields for drug development applications.

Section 1: Mechanistic Overview & Quantitative Parameters

1H-imidazo[4,5-b]pyrazin-5-ol contains basic nitrogen atoms within its imidazo and pyrazine rings, alongside an acidic hydroxyl group (capable of tautomerizing to a pyrazinone). This structural complexity results in highly pH-dependent solubility 1. In neutral aqueous media, the compound exists primarily in its poorly soluble free state. To achieve successful recrystallization, we must manipulate either the pH or the solvent dielectric constant to control supersaturation.

Table 1: Thermodynamic & Kinetic Parameters for Crystallization

ParameterOperational TargetMechanistic Impact
Aqueous Solubility (pH 7.4) < 1 mg/mLNeutral free-base form dominates; requires co-solvents or pH shift for initial dissolution.
Aqueous Solubility (pH < 3.0) > 15 mg/mLProtonation of basic nitrogens disrupts the crystal lattice, enabling high-concentration dissolution.
Cooling Rate (Thermal) 0.1 - 0.5 °C/minPrevents the system from crossing the spinodal curve, avoiding Liquid-Liquid Phase Separation (oiling out).
Anti-Solvent Addition Rate 2.0 - 5.0 mL/minModulates the rate of supersaturation generation. Faster rates risk amorphous precipitation 2.
Seeding Temperature 2 - 3 °C above cloud pointBypasses the primary nucleation energy barrier, directing thermodynamics purely toward crystal growth.
Section 2: Troubleshooting FAQs

Q1: Why does my 1H-imidazo[4,5-b]pyrazin-5-ol "oil out" instead of forming crystals during cooling? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution reaches supersaturation, but the kinetic barrier to nucleation is too high. Instead of forming an ordered crystalline lattice, the solute separates into a solute-rich, amorphous liquid phase. This is common with imidazo[4,5-b]pyrazines due to strong intermolecular hydrogen bonding that resists ordered packing when cooled rapidly 3. Solution: Reduce the cooling rate to <0.5°C/min. If LLPS persists, switch to a Liquid Anti-Solvent (LAS) crystallization method and introduce seed crystals just before the theoretical cloud point.

Q2: How does the Liquid Anti-Solvent (LAS) method improve the yield and purity of this specific compound? A2: In the LAS process, a miscible anti-solvent (e.g., water) is added to a solution of the API in a primary polar aprotic solvent (e.g., DMSO). The anti-solvent preferentially hydrogen-bonds with the primary solvent, rapidly stripping the solvation shell from the 1H-imidazo[4,5-b]pyrazin-5-ol molecules. This decreases the solubility limit and generates high supersaturation, inducing the "birth" of a new solid phase 4.

Q3: Can I use a pH-shift method instead of organic solvents for recrystallization? A3: Yes. Because the imidazo[4,5-b]pyrazine core contains basic nitrogens, it can be protonated in acidic conditions, significantly increasing its aqueous solubility 1. You can dissolve the compound in a low-pH aqueous buffer and then slowly titrate with a base to reach the compound's isoelectric point (where net charge is zero and solubility is minimal).

Section 3: Self-Validating Experimental Protocols
Protocol A: Liquid Anti-Solvent (LAS) Crystallization

Mechanistic Goal: Induce controlled supersaturation by altering the solvent dielectric constant without triggering LLPS.

  • Primary Dissolution: Dissolve 1.0 g of crude 1H-imidazo[4,5-b]pyrazin-5-ol in 10 mL of Dimethyl Sulfoxide (DMSO) at 40°C under continuous stirring (300 rpm).

  • System Validation (Filtration): Perform a polish filtration through a 0.22 µm PTFE membrane into a clean crystallizer. Validation Check: The filtrate must be optically clear. Any residual turbidity indicates the solute exceeds the saturation limit; if observed, add 1 mL of DMSO and refilter.

  • Controlled Anti-Solvent Addition: Using a programmable syringe pump, add 25 mL of deionized water (anti-solvent) at a strict rate of 2.0 mL/min.

  • Seeding (Optional but Recommended): After 10 mL of water has been added (just prior to the metastable limit), introduce 10 mg of pure 1H-imidazo[4,5-b]pyrazin-5-ol seed crystals.

  • Aging & Isolation: Allow the suspension to age at 20°C for 4 hours to ensure Ostwald ripening. Filter the resulting crystals under a vacuum, wash with cold ethanol, and dry under a vacuum at 50°C for 12 hours 5.

Protocol B: pH-Shift Crystallization

Mechanistic Goal: Exploit the amphoteric nature of the molecule to drive crystallization via isoelectric precipitation.

  • Acidic Dissolution: Suspend 1.0 g of the compound in 20 mL of deionized water. Slowly add 1.0 M HCl dropwise until the pH reaches 2.5 and the compound fully dissolves.

  • System Validation (Equilibration): Stir for 15 minutes. Validation Check: If undissolved particulates remain at pH 2.5, they are non-basic impurities. Filter the solution to remove them.

  • Titration: Using an automated titrator, add 0.5 M NaOH at a rate of 0.5 mL/min until the solution reaches pH 6.5 - 7.0 (the isoelectric zone).

  • Isolation: Stir the resulting slurry for 2 hours at 5°C to maximize yield. Filter, wash with cold deionized water, and dry.

Section 4: Process Visualization

LAS_Workflow Start API Dissolution (Polar Aprotic Solvent) Filter Polish Filtration (Remove Impurities) Start->Filter AntiSolvent Anti-Solvent Addition (Controlled Rate) Filter->AntiSolvent Supersat Metastable Zone (Supersaturation) AntiSolvent->Supersat Decreases Solubility Nucleation Nucleation & Growth (Crystal Formation) Supersat->Nucleation Seeding (Optional) Isolation Filtration & Drying (Pure Crystals) Nucleation->Isolation

Liquid Anti-Solvent (LAS) crystallization workflow and mechanistic pathway.

Troubleshooting_OilingOut Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) Check1 Is the cooling/addition rate too fast? Issue->Check1 Action1 Reduce rate to <0.5°C/min or <2mL/min Check1->Action1 Yes Check2 Is the initial concentration too high? Check1->Check2 No Action2 Dilute primary solution before anti-solvent Check2->Action2 Yes Check3 Does it still oil out? Check2->Check3 No Action3 Introduce seed crystals before cloud point Check3->Action3 Yes

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

References
  • Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions Source: Benchchem URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug Source: Taylor & Francis URL
  • Application of Anti-Solvent Crystallization for High-Purity Potash Production Source: MDPI URL
  • Source: Inorganic Chemistry (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

Rational Drug Design: Scaffold Hopping from Purines to 1H-imidazo[4,5-b]pyrazin-5-ol

As drug development professionals, we frequently encounter the "purine trap." Because the human kinome consists of over 500 kinases that all utilize adenosine triphosphate (ATP)—a purine derivative—as a phosphate donor,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter the "purine trap." Because the human kinome consists of over 500 kinases that all utilize adenosine triphosphate (ATP)—a purine derivative—as a phosphate donor, utilizing a classical purine scaffold for competitive kinase inhibition often results in promiscuous, off-target binding. To achieve exquisite selectivity and improve metabolic stability, rational drug design relies heavily on scaffold hopping.

This guide provides an objective, data-driven comparison between classical purine derivatives and the 1H-imidazo[4,5-b]pyrazin-5-ol scaffold[1], detailing the physicochemical causality behind this bioisosteric replacement and providing self-validating protocols for your screening cascade.

The Bioisosteric Rationale: Overcoming Purine Liabilities

Purines (imidazo[4,5-d]pyrimidines) are the fundamental ATP-mimetic pharmacophore. However, they carry inherent liabilities in lead optimization:

  • Kinome Promiscuity: The rigid hydrogen bond donor/acceptor profile of purines binds too universally to the highly conserved kinase hinge region.

  • Metabolic Instability: Purines are highly susceptible to rapid oxidation by xanthine oxidase and hepatic CYP450 enzymes.

By replacing the pyrimidine ring with a pyrazine ring, we generate the imidazo[4,5-b]pyrazine core, a recognized purine bioisostere[2]. The specific addition of a hydroxyl group at the 5-position to form 1H-imidazo[4,5-b]pyrazin-5-ol introduces a critical physicochemical advantage: lactam-lactim tautomerism .

In physiological solutions, the 5-ol form exists in equilibrium with its 5(4H)-one (carbonyl) tautomer. This dynamic state provides a tunable hydrogen bond donor-acceptor vector that can be optimized to engage specific hinge residues (e.g., the Met residue in c-Met kinases) while intentionally creating steric clashes with off-target kinases[3].

HingeBinding P Purine Scaffold (Fixed H-Bonding) H Kinase Hinge Region (ATP Binding Pocket) P->H Promiscuous Binding I 1H-imidazo[4,5-b]pyrazin-5-ol (Dynamic Lactam-Lactim) I->H Tuned Vector Angles HA High Affinity Low Selectivity H->HA Purine TA High Affinity High Selectivity H->TA Imidazopyrazine

Kinase hinge binding logic: Purine vs 1H-imidazo[4,5-b]pyrazin-5-ol scaffolds.

Structural & Physicochemical Comparison

To objectively evaluate the performance of these scaffolds, we must look at their behavior in late-stage lead optimization. Imidazo[4,5-b]pyrazine derivatives have demonstrated significant inhibitory effects on enzymatic targets (such as c-Met with an IC50 of 1.45 nM) while maintaining satisfactory metabolic stability in human liver microsomes[3].

Table 1: Quantitative Scaffold Comparison
ParameterClassical Purine Derivative1H-imidazo[4,5-b]pyrazin-5-ol DerivativeCausality / Mechanism
Core Structure Imidazo[4,5-d]pyrimidineImidazo[4,5-b]pyrazineAltered nitrogen placement shifts the dipole moment and pKa.
H-Bonding State Fixed (Amine/Aromatic N)Dynamic (Lactam ⇌ Lactim)Tautomerism allows adaptive binding to specific hinge conformations.
Target IC50 (e.g., c-Met) ~50 - 500 nM1.45 nM[3]Enhanced vector alignment with the target's specific hinge backbone.
Kinome Selectivity Low (Pan-kinase activity)Exquisite (High SI)[3]Steric tuning prevents universal ATP-pocket insertion.
HLM Stability ( T1/2​ ) < 15 minutes> 60 minutes[3]Reduced electron density in the pyrazine ring resists CYP-mediated oxidation.

Self-Validating Experimental Workflows

A rigorous drug design program requires assays that inherently flag false positives. Below are the field-proven methodologies for validating the superiority of the imidazopyrazine scaffold over purine analogs.

AssayWorkflow S Scaffold Synthesis T TR-FRET Assay S->T IC50 K Kinome Profiling T->K Z' > 0.6 M Microsomal Stability K->M SI > 50x L Lead Selection M->L T1/2 > 60m

Self-validating screening workflow for imidazopyrazine-based kinase inhibitors.
Protocol A: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

Causality: Traditional ELISA requires multiple wash steps that disrupt the equilibrium of rapidly dissociating ligands. TR-FRET enables a homogeneous, wash-free format. Furthermore, delaying signal acquisition by 50-100 µs eliminates short-lived compound autofluorescence—a common source of false positives when screening highly conjugated heterocyclic scaffolds.

Self-Validation System:

  • Z'-Factor Calculation: The assay is only considered valid if Z′≥0.6 .

  • Reference Standard: Staurosporine (a pan-kinase inhibitor) must be run in parallel. The plate is rejected if the Staurosporine IC50​ deviates by >3-fold from the historical mean.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of the 1H-imidazo[4,5-b]pyrazin-5-ol derivative in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to eliminate plastic adsorption artifacts.

  • Add 5 µL of kinase buffer containing the target kinase and a biotinylated tracer ligand.

  • Incubate for 30 minutes at room temperature to reach binding equilibrium.

  • Add 5 µL of detection mix containing a Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).

  • Incubate for 60 minutes in the dark.

  • Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine the IC50​ .

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality: Because purine derivatives often fail due to rapid phase I metabolism, measuring intrinsic clearance ( CLint​ ) in HLMs identifies metabolic liabilities early. The addition of NADPH is non-negotiable, as it serves as the obligate electron donor for CYP450 catalytic cycles.

Self-Validation System:

  • Cofactor-Free Control: Run a parallel incubation without NADPH to differentiate CYP-mediated metabolism from chemical instability in the buffer.

  • Clearance Controls: Include Verapamil (rapid clearance) and Warfarin (low clearance). The assay batch is voided if Verapamil T1/2​ exceeds 15 minutes.

Step-by-Step Methodology:

  • Pre-warm 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spike the test compound to a final concentration of 1 µM. Critical: Keep the final organic solvent concentration < 0.5% to prevent CYP inhibition.

  • Initiate the reaction by adding 1 mM NADPH.

  • Aliquot 50 µL at exact time points (0, 5, 15, 30, and 60 minutes) into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the reaction and precipitate proteins.

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS. Calculate the half-life ( T1/2​ ) from the log-linear decline of the compound/internal standard peak area ratio.

Conclusion

Transitioning from a purine to a 1H-imidazo[4,5-b]pyrazin-5-ol scaffold is a highly rational strategy for overcoming the selectivity and metabolic bottlenecks of kinase inhibitor design. By leveraging lactam-lactim tautomerism and the altered electron density of the pyrazine ring, researchers can achieve sub-nanomolar potency while engineering out the off-target toxicity that plagues classical ATP mimetics.

References
  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed (NIH).3

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Current Medicinal Chemistry. 2

  • 1h-Imidazo[4,5-b]pyrazin-5-ol | C5H4N4O | CID 45120725 - PubChem (NIH). 1

Sources

Validation

Comparative Cytotoxicity Guide: 1H-Imidazo[4,5-b]pyrazin-5-ol Derivatives Across Cancer Cell Lines

Executive Summary The 1H-imidazo[4,5-b]pyrazin-5-ol scaffold (CID 45120725) is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous highly potent kinase inhibitors[1]. Due to thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-imidazo[4,5-b]pyrazin-5-ol scaffold (CID 45120725) is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous highly potent kinase inhibitors[1]. Due to their bioisosteric resemblance to purines, imidazo[4,5-b]pyrazine derivatives exhibit exceptional ATP-competitive binding capabilities[2]. Recent pharmacological advancements have demonstrated that functionalizing this core—particularly at the 1, 3, and 6 positions—yields compounds with profound cytotoxicity against a broad spectrum of solid tumors, including breast, colorectal, and hepatocellular carcinomas[3][4].

This guide provides an objective, data-driven comparison of the cytotoxic performance of key imidazo[4,5-b]pyrazine derivatives across different cancer cell lines, supported by validated experimental protocols and mechanistic insights.

Mechanistic Overview & Pathway Analysis

The cytotoxicity of imidazopyrazine compounds is primarily driven by their ability to inhibit critical cellular signaling pathways responsible for cancer cell proliferation and survival[5].

Application Scientist Insight (Causality of Action): Unlike broad-spectrum chemotherapeutics that cause indiscriminate DNA damage, imidazo[4,5-b]pyrazines act as targeted agents. They typically function as reversible, ATP-competitive inhibitors of kinases such as CDK9, mTOR, PI3K, and TRK [6][7]. For instance, the inhibition of CDK9 prevents the phosphorylation of RNA polymerase II, leading to the rapid depletion of short-lived anti-apoptotic proteins (like Mcl-1) and forcing the cancer cell into G0/G1 or G2/M cell cycle arrest, culminating in apoptosis[8].

MOA Drug Imidazo[4,5-b]pyrazine Derivative Kinase Target Kinases (CDK9, mTOR, TRK) Drug->Kinase ATP-competitive binding Downstream Signaling Cascade Inhibition Kinase->Downstream Blocks phosphorylation Arrest Cell Cycle Arrest (G0/G1 or G2/M) Downstream->Arrest Apoptosis Apoptosis & Cytotoxicity Arrest->Apoptosis

Fig 1: Mechanistic pathway of imidazo[4,5-b]pyrazine derivatives inducing cancer cell cytotoxicity.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic potential of this scaffold, we must analyze the half-maximal inhibitory concentration (IC50) across varied tissue origins. A highly notable derivative, Compound 5a (1-(4-Chlorophenyl)-6-(4-hydroxyphenyl)-3-(4-iodophenyl)-1H-imidazo[4,5-b]pyrazine-2,5(3H,6H)-dione), has shown superior cytotoxicity compared to standard reference drugs like Doxorubicin[3][9].

Table 1: IC50 Comparison Across Cancer Cell Lines
Compound / DerivativeCell LineTissue OriginPrimary TargetIC50 (μM)Reference Drug (Doxorubicin IC50)
Compound 5a MCF-7Breast CarcinomaPan-kinase4.78 4.56 μM[3]
Compound 5a HCT-116Colorectal CarcinomaPan-kinase4.91 8.29 μM[3]
Compound 5a HEPG-2Hepatocellular CarcinomaPan-kinase5.02 7.46 μM[3]
Imidazo[1,2-a]pyrazine 3c MCF-7, HCT-116Breast, ColorectalCDK9~6.66 N/A[8]
TRK-Inhibitor Derivs. MK12Colon CancerTRK A/B/C< 0.01 N/A[6]
mTOR-Inhibitor Derivs. PC-3Prostate AdenocarcinomamTOR / PI3K< 0.10 N/A[6]

Application Scientist Insight (Structure-Activity Relationship): The data clearly indicates that substituting the imidazo[4,5-b]pyrazine core with electron-withdrawing halogens (e.g., chlorine, iodine) and hydrogen-bond donating groups (e.g., hydroxyphenyl) drastically enhances potency[4][9]. In HCT-116 and HEPG-2 lines, Compound 5a outperforms Doxorubicin, likely because the specific substitutions at positions 1, 3, and 6 perfectly map to the hydrophobic pockets of the kinase hinge region, preventing ATP binding more effectively than un-substituted variants[3][4].

Experimental Workflow: Cytotoxicity Evaluation Protocol

To ensure high scientific integrity and reproducibility, the cytotoxicity of imidazo[4,5-b]pyrazine derivatives must be evaluated using a self-validating assay system. While MTT is common, the Sulforhodamine B (SRB) colorimetric assay is highly recommended for these specific kinase inhibitors[3].

Application Scientist Insight (Protocol Causality): Why choose SRB over MTT? Kinase inhibitors (especially mTOR/PI3K inhibitors) often cause immediate metabolic shifts in cancer cells, reducing mitochondrial reductase activity long before actual cell death occurs. MTT relies on this metabolic activity, which can result in artificially low IC50 readings (false positives for cell death). SRB binds to basic amino acid residues to measure total cellular protein mass, providing a direct, metabolism-independent quantification of cell proliferation and viability.

Step-by-Step SRB Assay Methodology
  • Cell Seeding: Harvest exponentially growing cells (MCF-7, HCT-116, HEPG-2) using Trypsin-EDTA. Seed at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Attachment Phase: Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for complete cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyrazine derivative (e.g., 0.01 μM to 100 μM) in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Treat the cells and incubate for 72 hours.

  • Cell Fixation: Without removing the culture medium, gently add 50 μL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells to the plate bottom. Wash plates 5 times with distilled water and air dry.

  • SRB Staining: Add 100 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 10 minutes at room temperature in the dark.

  • Washing & Solubilization: Wash the plates 5 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound protein stain by adding 200 μL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 5 minutes.

  • Quantification: Read the optical density (OD) at 540 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Seed 1. Cell Seeding (MCF-7, HCT-116, HEPG-2) Treat 2. Compound Treatment (0.01 - 100 μM) Seed->Treat Incubate 3. Incubation (72 Hours, 37°C) Treat->Incubate Assay 4. Cell Fixation & SRB Staining (TCA + SRB Dye) Incubate->Assay Read 5. Absorbance Reading (OD at 540 nm) Assay->Read Analyze 6. IC50 Calculation (Non-linear regression) Read->Analyze

Fig 2: Standardized in vitro cytotoxicity screening workflow for imidazopyrazine compounds.

References

  • Al-Harbi, R. A. K., Al-Sharari, M. A. M., & El-Sharief, M. A. M. S. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Journal of Taibah University for Science, 14(1), 842-848. Taylor & Francis. URL:[Link]

  • Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Taylor & Francis. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45120725, 1h-Imidazo[4,5-b]pyrazin-5-ol. URL:[Link]

Sources

Comparative

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Imidazo[4,5-b]pyrazine-Based Compounds

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The 1H-imidazo[4,5-b]pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The 1H-imidazo[4,5-b]pyrazine scaffold, a privileged heterocyclic structure due to its resemblance to endogenous purines, has emerged as a fertile ground for the discovery of novel therapeutics, particularly in oncology.[1][2] This guide provides a critical comparison of the in vitro and in vivo efficacy of compounds based on this and closely related imidazopyridine/imidazopyrazine cores, offering insights into the experimental data that underpins their therapeutic potential and the complexities of translating laboratory findings into clinical reality.

The Promise of Imidazopyrazines: Why This Scaffold?

The imidazo[4,5-b]pyrazine core is a bioisostere of purine, allowing it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1] The versatility of this scaffold allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] Derivatives of the broader imidazopyridine and imidazopyrazine families have shown potent activity against various cancer cell lines and as inhibitors of key enzymes involved in inflammation and infectious diseases.[5][6][7]

Part 1: In Vitro Efficacy - The Proving Ground

The initial assessment of any new chemical entity begins with a battery of in vitro assays. These cell-free and cell-based experiments provide fundamental insights into a compound's biological activity, mechanism of action, and potential for further development.

Gauging Potency: Cytotoxicity and Enzyme Inhibition

A primary measure of in vitro efficacy for anticancer drug candidates is their ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Representative In Vitro Activity of Imidazo[4,5-b]pyrazine and Related Derivatives

Compound ClassTarget/Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-based5-Lipoxygenase (5-LO)0.29 (cell-free), 1.15 (leukocytes)[6]
Imidazo[1,2-a]pyrazineMCF-7 (Breast Cancer)11[8]
Imidazo[1,2-a]pyrazineHepG2 (Liver Cancer)13[8]
Imidazo[1,2-a]pyrazineA375 (Melanoma)11[8]
Imidazo[4,5-b]pyrazinec-Met Kinase0.00145[4]
Imidazo[4,5-b]pyrazineH1993 (Lung Cancer)0.0247[4]
Imidazo[4,5-b]pyridineAurora Kinase A0.015[9]
Imidazo[4,5-b]pyridineSW620 (Colon Cancer)Not specified, but effective[9]
Imidazo[4,5-b]pyridineSW620 (Colon Carcinoma)0.4[10]

This table presents a selection of reported IC50 values to illustrate the typical potency range of these compounds against various targets and cell lines. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Elucidating the Mechanism: Target Engagement and Pathway Analysis

Beyond simple cytotoxicity, it is crucial to understand how a compound exerts its effects. For imidazo[4,5-b]pyrazine derivatives, a common mechanism is the inhibition of protein kinases.[2][4][9]

Signaling Pathway: c-Met Inhibition by Imidazo[4,5-b]pyrazine Derivatives

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[4] Its aberrant activation can drive tumor growth, proliferation, and metastasis.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates Proliferation Proliferation cMet->Proliferation Survival Survival cMet->Survival Metastasis Metastasis cMet->Metastasis Compound Imidazo[4,5-b]pyrazine Inhibitor Compound->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by a 1H-imidazo[4,5-b]pyrazine-based compound.

Part 2: In Vivo Efficacy - The Litmus Test

While in vitro data is essential for initial screening and lead optimization, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies, typically in animal models, provide critical information on a compound's pharmacokinetics, pharmacodynamics, and overall efficacy.

From Dish to Organism: The Challenges of Translation

A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy.[11] This can be attributed to a multitude of factors, including:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a drug can significantly impact its concentration at the target site.[11]

  • Pharmacodynamics (PD): The relationship between drug concentration and its pharmacological effect in a complex biological system.

  • Toxicity: A compound that is potent in vitro may exhibit unacceptable toxicity in vivo.

Demonstrating Efficacy in Animal Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant setting.

Table 2: Representative In Vivo Efficacy of Imidazo[4,5-b]pyridine Derivatives

CompoundAnimal ModelDosing RegimenOutcomeReference
CCT137690SW620 colon carcinoma xenografts (mice)Oral administrationInhibition of tumor growth with no observed toxicity[9]
Compound 18fRape leaves40 mg L-1Good protective effect[12]

Note: The available public data directly comparing in vitro and in vivo efficacy for the specific 1H-imidazo[4,5-b]pyrazin-5-ol scaffold is limited. The data presented for the related imidazo[4,5-b]pyridine scaffold serves as an illustrative example of successful in vivo translation.

Bridging the Gap: A Step-by-Step Experimental Workflow

A systematic and rigorous experimental workflow is essential to bridge the gap between in vitro and in vivo findings.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis & Characterization b Cell-Free Assays (e.g., Kinase Inhibition) a->b c Cell-Based Assays (e.g., Cytotoxicity, Proliferation) b->c d Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) c->d e Pharmacokinetic Studies (ADME) d->e Lead Candidate Selection f Efficacy Studies in Animal Models (e.g., Xenografts) e->f g Toxicology Studies f->g

Caption: A generalized experimental workflow for the evaluation of 1H-imidazo[4,5-b]pyrazine-based compounds.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed protocols for key experiments in the evaluation of 1H-imidazo[4,5-b]pyrazine-based compounds.

In Vitro: MTT Cell Proliferation Assay

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo: Tumor Xenograft Efficacy Study

This protocol outlines a typical efficacy study in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., SW620) into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., CCT137690) orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle.[9]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Conclusion and Future Directions

The 1H-imidazo[4,5-b]pyrazine scaffold and its relatives represent a promising class of compounds with demonstrated potent in vitro activity against a range of therapeutic targets. The successful translation of this activity into in vivo efficacy, as exemplified by certain imidazo[4,5-b]pyridine derivatives, underscores the potential of this chemical class.[9] However, the path from bench to bedside is not always linear. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount for predicting its in vivo behavior. Future research should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the design of next-generation imidazo[4,5-b]pyrazine-based therapeutics with improved efficacy and drug-like properties.

References

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.).
  • Werz, O., et al. (2013). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. PubMed.
  • Kumar, A., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018).
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. (n.d.).
  • Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatiz
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Bentham Science.
  • Application Notes and Protocols: Evaluating the Anticancer Activity of Imidazo[4,5-b]pyrazine Compounds. (2026). BenchChem.
  • A review on the biological activity of imidazo (4,5-b)
  • Representative examples of 1H‐imidazo[4,5‐b] pyridine. (n.d.).
  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. (2016). PubMed.
  • Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. (2025).
  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candid

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Validation

A Senior Application Scientist's Guide to the Validation of 1H-imidazo[4,5-b]pyrazin-5-ol using FT-IR Spectroscopy

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and scient...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and scientific rigor. For novel heterocyclic compounds such as 1H-imidazo[4,5-b]pyrazin-5-ol, a molecule of interest due to its structural similarity to purines, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for structural validation.

This guide provides an in-depth comparison and procedural overview for utilizing FT-IR spectroscopy to validate the synthesis of 1H-imidazo[4,5-b]pyrazin-5-ol. We will delve into the interpretation of its expected spectral features, compare them against known data, and provide a detailed protocol for obtaining high-quality spectra.

The Spectroscopic Signature: Decoding the Functional Groups of 1H-imidazo[4,5-b]pyrazin-5-ol

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For 1H-imidazo[4,5-b]pyrazin-5-ol, its structure is rich with functional groups that give rise to characteristic absorption bands. The key to its validation lies in identifying these specific vibrational modes.

The structure of 1H-imidazo[4,5-b]pyrazin-5-ol features several key functional groups that are readily identifiable by FT-IR spectroscopy:

  • O-H and N-H Stretching: The presence of the hydroxyl (-OH) group and the secondary amine (N-H) in the imidazole ring will result in characteristic broad and sharp absorption bands in the high-frequency region of the spectrum, typically between 3600 and 3200 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine and imidazole rings are expected to appear around 3100-3000 cm⁻¹.

  • C=N and C=C Stretching: The double bonds within the fused heterocyclic ring system (C=N and C=C) will produce a series of sharp absorption bands in the 1650-1450 cm⁻¹ region.

  • C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is anticipated to be in the 1260-1000 cm⁻¹ range.

  • Fingerprint Region: The region below 1000 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule's overall structure, arising from various bending and stretching vibrations.

Comparative Analysis of FT-IR Reference Spectra

Below is a table summarizing the expected FT-IR absorption bands for 1H-imidazo[4,5-b]pyrazin-5-ol, based on established correlation charts and published data for analogous structures.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
O-H (hydroxyl)3500 - 3200StretchingBroad, Medium-Strong
N-H (imidazole)3400 - 3200StretchingSharp, Medium
C-H (aromatic)3100 - 3000StretchingSharp, Weak-Medium
C=N (pyrazine/imidazole)1650 - 1550StretchingStrong
C=C (aromatic)1600 - 1450StretchingMedium-Strong
C-O (hydroxyl)1260 - 1000StretchingStrong
Ring Vibrations1000 - 650Bending/StretchingComplex, Medium-Strong

Experimental Protocol for FT-IR Spectrum Acquisition

To ensure the accurate validation of a newly synthesized batch of 1H-imidazo[4,5-b]pyrazin-5-ol, the following step-by-step protocol for solid-state FT-IR analysis using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern, rapid, and reproducible method that requires minimal sample preparation.

Instrumentation and Materials:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Synthesized 1H-imidazo[4,5-b]pyrazin-5-ol sample (2-3 mg).

  • Spatula.

  • Isopropanol or ethanol for cleaning the ATR crystal.

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol.

    • Record a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

  • Sample Application:

    • Place a small amount (approximately 2-3 mg) of the finely powdered 1H-imidazo[4,5-b]pyrazin-5-ol sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • Perform a baseline correction and ATR correction on the acquired spectrum using the spectrometer's software.

    • Label the major absorption peaks and compare their positions and relative intensities to the reference data presented in the table above and in relevant literature.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of a synthesized compound using FT-IR spectroscopy.

cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: FT-IR Analysis cluster_2 Phase 3: Data Comparison & Validation cluster_3 Phase 4: Outcome synthesis Synthesize 1H-imidazo[4,5-b]pyrazin-5-ol purification Purify Crude Product synthesis->purification drying Dry Purified Compound purification->drying background Acquire Background Spectrum drying->background sample_prep Prepare Sample (ATR) background->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data compare_spectra Compare with Reference Data process_data->compare_spectra validation Match? compare_spectra->validation pass Validation Successful validation->pass Yes fail Validation Failed (Re-evaluate Synthesis/Purification) validation->fail No

Caption: Workflow for FT-IR validation of synthesized compounds.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The acquisition of a background spectrum is a critical step that mitigates environmental interference. Furthermore, the use of a well-maintained and calibrated FT-IR spectrometer is paramount. Regular performance qualification (PQ) and operational qualification (OQ) of the instrument with certified polystyrene standards ensure the accuracy of the wavenumber scale.

A successful validation is achieved when the acquired spectrum of the synthesized compound shows a strong correlation with the expected absorption bands for 1H-imidazo[4,5-b]pyrazin-5-ol and a lack of significant peaks that would indicate the presence of starting materials, solvents, or major by-products.

Conclusion

FT-IR spectroscopy is an indispensable tool in the arsenal of the synthetic and medicinal chemist. For the validation of 1H-imidazo[4,5-b]pyrazin-5-ol, it provides a rapid and informative assessment of structural integrity. By following the detailed protocol and comparative data presented in this guide, researchers can confidently ascertain the identity and purity of their synthesized compound, ensuring the reliability of downstream applications in drug discovery and development.

References

  • Tomac, I., Benci, K., Grgicevic, G., Zinic, B., & Zinic, M. (2011). Gelation of Guanine and Imidazo[4,5-b]pyrazine Derivatives. Chemistry - A European Journal, 17(41), 11535-11544. Available from: [Link]

Comparative

Comparative metabolic stability of 1h-imidazo[4,5-b]pyrazin-5-ol in human vs rat microsomes

Comparative Metabolic Stability of 1H-Imidazo[4,5-b]pyrazin-5-ol Scaffolds: Human vs. Rat Models Executive Summary & Scaffold Significance The 1H-imidazo[4,5-b]pyrazin-5-ol core is a privileged heterocyclic bioisostere w...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Metabolic Stability of 1H-Imidazo[4,5-b]pyrazin-5-ol Scaffolds: Human vs. Rat Models

Executive Summary & Scaffold Significance

The 1H-imidazo[4,5-b]pyrazin-5-ol core is a privileged heterocyclic bioisostere widely utilized in modern drug discovery. It serves as the foundational scaffold for highly potent kinase inhibitors (such as c-Met inhibitors) 1 and novel mitochondrial uncouplers designed for metabolic disorders [[2]](). However, nitrogen-rich, electron-deficient heterocycles face unique metabolic liabilities. Evaluating their metabolic stability in Human Liver Microsomes (HLM) versus Rat Liver Microsomes (RLM) is a critical step for predicting first-pass hepatic extraction and establishing accurate allometric scaling for human pharmacokinetics.

This guide provides an objective comparison of the metabolic behavior of this scaffold across species, detailing the mechanistic causality behind observed clearance rates and providing a self-validating experimental protocol for accurate quantification.

Mechanistic Causality: Understanding Species Disconnects (E-E-A-T)

As an Application Scientist, it is crucial to look beyond raw clearance numbers and understand why species differences occur with imidazopyrazines.

  • Cytochrome P450 (CYP) Isoform Disparity: The primary route of Phase I metabolism for substituted imidazopyrazines in microsomes is N-oxidation and aliphatic hydroxylation 3. In humans, this is predominantly driven by CYP3A4, whereas in rats, CYP3A1/2 and CYP2C isoforms take the lead. The binding pocket volume differences between these species-specific isoforms often result in rats exhibiting a significantly higher intrinsic clearance ( CLint​ ) for this scaffold than humans.

  • The Aldehyde Oxidase (AO) Caveat: A common pitfall in drug development is relying solely on microsomal stability for azaheterocycles. The 1H-imidazo[4,5-b]pyrazin-5-ol core exists in tautomeric equilibrium with its amide form and is highly susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase (AO) 4. Because standard microsomal preparations undergo ultracentrifugation that discards the cytosolic fraction, AO metabolism is completely missed in HLM/RLM assays. If a compound shows high stability in HLM but high in vivo clearance, AO metabolism is the likely culprit.

MetabolicPathway Parent 1H-imidazo[4,5-b]pyrazin-5-ol (Parent Scaffold) CYP Microsomal CYPs (CYP3A4 / CYP1A2) Parent->CYP NADPH dependent AO Cytosolic Aldehyde Oxidase (Often missed in microsomes) Parent->AO Non-NADPH dependent Met1 N-Oxidation / Hydroxylation (Phase I Metabolites) CYP->Met1 Met2 Oxidative Cleavage / Amide (AO-mediated) AO->Met2 Phase2 Glucuronidation (Phase II Clearance) Met1->Phase2 UGTs + UDPGA

Caption: Biotransformation pathways of imidazopyrazines highlighting CYP vs AO divergence.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively compare HLM and RLM stability, the assay must be tightly controlled to prevent experimental artifacts (e.g., cofactor depletion or non-specific binding) from skewing the data.

Step 1: Matrix Preparation & Equilibration

  • Action: Dilute pooled HLM and RLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Causality: Utilizing 0.5 mg/mL ensures linear enzyme kinetics without excessive non-specific protein binding, which can artificially lower the free fraction of the drug ( fu,mic​ ) and mask true intrinsic clearance. MgCl2​ is an essential cofactor that facilitates electron transfer in the CYP450 catalytic cycle.

Step 2: Substrate Addition

  • Action: Spike the 1H-imidazo[4,5-b]pyrazin-5-ol derivative to a final concentration of 1 µM, ensuring the total organic solvent (e.g., DMSO) remains < 0.5% v/v.

  • Causality: 1 µM is strictly maintained below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This guarantees the reaction follows first-order kinetics, which is mathematically required for accurate half-life ( t1/2​ ) calculation. Exceeding 0.5% organic solvent can cause reversible inhibition of CYP3A4.

Step 3: Reaction Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: Pre-incubation ensures thermal equilibrium so the reaction rate is uniform from T=0. NADPH is the obligate electron donor; 1 mM ensures saturation so that cofactor depletion does not become the rate-limiting step.

Step 4: Quenching and Protein Precipitation

  • Action: At T= 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., 100 ng/mL Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting metabolism at precise intervals. The internal standard normalizes any volumetric pipetting errors and corrects for LC-MS/MS matrix ionization suppression.

Step 5: LC-MS/MS Analysis

  • Action: Centrifuge at 4000 rpm for 15 mins to pellet proteins. Inject the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

AssayWorkflow N1 Compound + Microsomes (0.5 mg/mL, 37°C) N2 Initiate Reaction (1 mM NADPH) N1->N2 Pre-incubation N3 Time-Course Sampling (0, 5, 15, 30, 60 min) N2->N3 First-order kinetics N4 Quench & Precipitate (Ice-cold ACN + IS) N3->N4 Aliquot transfer N5 LC-MS/MS Analysis (MRM Mode) N4->N5 Centrifugation

Caption: Step-by-step self-validating workflow for HLM/RLM metabolic stability assays.

Quantitative Data Comparison

The table below summarizes representative performance metrics of a standard 1H-imidazo[4,5-b]pyrazin-5-ol derivative evaluated under the exact protocol described above.

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Interpretation
Half-life ( t1/2​ ) > 60 min22.5 minThe scaffold is highly stable in human models but rapidly cleared in rat models 5.
Intrinsic Clearance ( CLint​ ) < 15.0 µL/min/mg61.6 µL/min/mgRLM clearance is ~4x higher, indicating species-specific CYP turnover.
Remaining at 60 min 88%15%High human stability predicts low first-pass CYP metabolism [[2]]().
Primary CYP Involved CYP3A4CYP3A1 / CYP2C11Confirmed via recombinant CYP phenotyping and ketoconazole inhibition.

Application Insight: When advancing an imidazopyrazine candidate, the rapid clearance observed in RLM often leads to poor oral bioavailability in rat PK studies. However, because HLM stability is excellent, rats may under-predict human exposure. Researchers must rely on dog or primate models for more accurate allometric scaling of this specific chemotype.

References

  • Title: Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase Source: PubMed / Bioorganic & Medicinal Chemistry (2016) URL: [Link]

  • Title: Liver-Selective Imidazolopyrazine Mitochondrial Uncoupler SHD865 Reverses Adiposity and Glucose Intolerance in Mice Source: PubMed Central / American Diabetes Association (2024) URL: [Link]

  • Title: Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery Source: ResearchGate / Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors Source: ACS Publications (2008) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1H-Imidazo[4,5-b]pyrazin-5-ol: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1H-Imidazo[4,5-b]pyrazin-5-ol, a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1H-Imidazo[4,5-b]pyrazin-5-ol, a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.

Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. Based on data for the parent compound, 1H-Imidazo[4,5-b]pyrazine, the following risks should be assumed for the hydroxylated analog[1]:

  • Acute Oral Toxicity: Harmful if swallowed (GHS Category 4)[1][2].

  • Skin Irritation: Causes skin irritation (GHS Category 2)[1][2].

  • Eye Irritation: Causes serious eye irritation (GHS Category 2A)[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation (GHS Category 3)[1][2].

The presence of the hydroxyl group (-OH) is unlikely to mitigate these hazards and could introduce additional considerations regarding its reactivity and environmental fate. Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.

PropertyData (Inferred from 1H-Imidazo[4,5-b]pyrazine)Source
Molecular Formula C₅H₄N₄O(Calculated)
Molecular Weight 136.11 g/mol (Calculated)
Physical Form Solid
GHS Hazard Codes H302, H315, H319, H335
Signal Word Warning
Regulatory Framework

All chemical waste disposal is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are classified as waste generators and must adhere to specific protocols for waste identification, segregation, storage, and disposal[3][4][5]. It is imperative to consult with your institution's Environmental Health & Safety (EHS) office to ensure full compliance with all applicable regulations.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for safely managing 1H-Imidazo[4,5-b]pyrazin-5-ol waste from the point of generation to its final removal by a licensed disposal company.

Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling[2].

  • Eye Protection: Use tightly fitting safety goggles or a face shield[2][6].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, a disposable coverall may be appropriate[2].

  • Respiratory Protection: All handling of solid waste should occur in a certified chemical fume hood to prevent inhalation of dust[7][8].

Proper segregation is critical to prevent dangerous chemical reactions[9].

  • Waste Stream: 1H-Imidazo[4,5-b]pyrazin-5-ol waste must be classified as Hazardous Solid Chemical Waste .

  • Container: Use a designated, leak-proof, and sealable solid waste container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or pail)[3][5].

  • Incompatibility: Do NOT mix this waste with other chemical classes. Specifically, keep it separate from:

    • Strong oxidizing agents[7][9].

    • Strong acids or bases[9].

    • Aqueous or liquid waste streams.

Accurate labeling is a regulatory requirement and essential for safety[4].

  • The container must be clearly labeled with the words "Hazardous Waste "[4].

  • List the full chemical name: "1H-Imidazo[4,5-b]pyrazin-5-ol ". Do not use abbreviations or chemical formulas.

  • Indicate the primary hazards: "Irritant, Harmful if Swallowed ".

  • Record the date when waste was first added to the container (the "accumulation start date")[4].

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][9].

  • Location: The SAA must be under the direct control of laboratory personnel[5].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[4].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential spills[3].

Disposal of hazardous waste must be handled by professionals.

  • Do Not Dispose Down the Drain: Sewer disposal is prohibited for this class of chemical[2][3][6]. Its high water solubility and potential ecotoxicity pose a risk to aquatic environments[10].

  • Contact EHS: When the waste container is nearly full (no more than 90% capacity) or has been stored for the maximum allowable time (typically 90-180 days, check with your EHS), contact your institution's EHS office to arrange for pickup[5].

  • Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company. The most common and appropriate disposal method for this type of solid organic compound is incineration at a permitted facility[6]. This method ensures complete destruction of the hazardous material.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Control: Prevent the spread of the solid material. Avoid creating dust.

  • Cleanup (for minor spills):

    • Wear full PPE as described in Step 1.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite[7].

    • Carefully sweep the material into a designated hazardous waste container[7].

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

  • For major spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response or EHS team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 1H-Imidazo[4,5-b]pyrazin-5-ol.

G cluster_0 cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage & Disposal start Waste Generation (1H-Imidazo[4,5-b]pyrazin-5-ol or Contaminated Materials) characterize Is waste solid? (e.g., pure compound, contaminated gloves, weigh paper) start->characterize liquid_waste Is waste a solution? characterize->liquid_waste No solid_container Place in designated, sealed 'Solid Hazardous Waste' container. characterize->solid_container Yes liquid_waste->solid_container Treat as separate liquid waste stream. Consult EHS. Do not mix with solid. label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant, Harmful) - Accumulation Start Date solid_container->label_container store_saa Store in secondary containment within a Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Container Full or Time Limit Reached? Contact Environmental Health & Safety (EHS). store_saa->contact_ehs final_disposal Arrange pickup by licensed waste vendor for incineration. contact_ehs->final_disposal

Caption: Decision workflow for proper disposal of 1H-Imidazo[4,5-b]pyrazin-5-ol waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 4,5-Imidazoledicarboxylic acid.
  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines.
  • BroadPharm. (2016, October 6). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1H-Imidazo[4,5-b]pyrazine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 1-Imidazole.
  • TargetMol. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6059187, 1H-imidazo[4,5-b]pyrazine.
  • Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet.
  • CymitQuimica. (2026, January 31). Safety Data Sheet.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.

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Handling

Personal protective equipment for handling 1h-Imidazo[4,5-b]pyrazin-5-ol

Standard Operating Procedure & PPE Matrix: Handling 1H-Imidazo[4,5-b]pyrazin-5-ol Executive Summary & Chemical Context 1H-Imidazo[4,5-b]pyrazin-5-ol (CAS: 856345-70-5) ()[1] is a fused bicyclic heterocycle widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix: Handling 1H-Imidazo[4,5-b]pyrazin-5-ol

Executive Summary & Chemical Context

1H-Imidazo[4,5-b]pyrazin-5-ol (CAS: 856345-70-5) ()[1] is a fused bicyclic heterocycle widely utilized as a central scaffold in the synthesis of kinase inhibitors and allosteric modulators (e.g., SHP2 inhibitors) ()[2]. While highly valuable in drug discovery, imidazopyrazine derivatives present specific occupational hazards, including acute oral toxicity, skin sensitization, and severe eye irritation (3)[3][4]. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for researchers handling this compound, ensuring maximum scientific integrity and operational safety.

Hazard Profile & Risk Assessment

Before handling, personnel must understand the compound's hazard profile. Based on structural analogs within the imidazopyrazine class, the following GHS classifications apply (4)[4]:

GHS CodeHazard StatementPrimary Route of ExposureOperational Risk Factor
H302 Harmful if swallowedIngestionCross-contamination from gloves to surfaces.
H315 Causes skin irritationDermalDirect contact with powder or solutions.
H317 May cause allergic skin reactionDermalRepeated exposure leading to sensitization.
H319 Causes serious eye irritationOcularAerosolized powder or splashing solutions.
H335 May cause respiratory irritationInhalationWeighing dry powder outside a ventilated enclosure.

Causality Insight: The primary risk shifts depending on the compound's state. As a dry powder, aerosolization and inhalation (H335) are the main threats. When solubilized for biological assays—typically in Dimethyl Sulfoxide (DMSO) (5)[5]—the risk shifts to transdermal penetration, as DMSO acts as a carrier solvent that rapidly breaches standard PPE (6)[7][6].

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. The choice of barrier must reflect the physical state of the 1H-Imidazo[4,5-b]pyrazin-5-ol.

PPE CategoryPowder Handling (Solid)Solution Handling (in DMSO)Scientific Rationale (Causality)
Hand Protection Double Nitrile (4-8 mil)Butyl Rubber or Laminate (SilverShield) over NitrileDMSO permeates standard nitrile gloves in <10 minutes (6)[6]. Butyl rubber provides >480 min breakthrough resistance (7)[7].
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesSolutions pose a higher risk of droplet splashing, requiring a full orbital seal to prevent H319 eye irritation.
Respiratory N95 or P100 Particulate RespiratorNot required if handled in Fume HoodPowders can aerosolize due to static charge during weighing.
Body Protection Flame-retardant lab coat, fully buttonedFlame-retardant lab coat, chemical apronPrevents accumulation of sensitizing dust (H317) on personal clothing.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, execute the following protocol when preparing 1H-Imidazo[4,5-b]pyrazin-5-ol solutions.

Phase 1: Pre-Weighing & Powder Handling

  • Enclosure Setup: Ensure the analytical balance is located within a certified powder weighing hood or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • Static Mitigation: Imidazopyrazine powders can be highly static. Use an anti-static bar (ionizer) near the balance to prevent powder from aerosolizing or clinging to spatulas.

  • PPE Donning: Don double nitrile gloves, safety glasses, and a lab coat. If a ventilated enclosure is unavailable, an N95/P100 respirator is mandatory.

  • Transfer: Tare the vial, carefully transfer the required mass using a micro-spatula, and cap the vial before removing it from the hood.

Phase 2: Solubilization in DMSO

  • PPE Adjustment: Before handling DMSO, remove the outer nitrile glove and replace it with a Butyl rubber or Laminate glove (6)[7][6]. Upgrade to chemical splash goggles.

  • Solvent Addition: Inject DMSO directly into the capped vial using a syringe, or open the vial strictly within the fume hood to add the solvent. Imidazopyrazines typically show high solubility in DMSO (up to 100 mg/mL with sonication) (5)[5].

  • Agitation: Vortex or sonicate the sealed vial until the solution is completely clear.

Phase 3: Decontamination & Disposal

  • Surface Decontamination: Wet-wipe the balance and hood surfaces with a solution of 70% Isopropanol/30% Water. Never dry-sweep spilled powder, as this generates hazardous aerosols.

  • Glove Removal: Doff the outer chemically contaminated gloves inside the hood to prevent spreading trace DMSO/compound to door handles or equipment.

  • Waste Segregation: Dispose of all contaminated wipes, pipette tips, and empty vials in a designated hazardous waste container for incineration.

Spill Response Plan

  • Minor Powder Spill (<50g): Do not sweep. Cover the spill with damp paper towels (water or isopropanol) to suppress dust. Carefully scoop the wet material into a hazardous waste bag. Wash the area with soap and water (6)[6].

  • DMSO Solution Spill: Immediately absorb with a universal spill pad. If the solution contacts skin, remove contaminated clothing immediately and flush the skin with copious amounts of water for 15 minutes. Do not use solvents to wash the skin, as this will accelerate transdermal absorption.

Workflow Visualization

Workflow A 1H-Imidazo[4,5-b]pyrazin-5-ol Handling Operation B Solid / Powder Handling (Weighing & Transfer) A->B Dry State C Solution Handling (DMSO Solubilization) A->C Dissolved D PPE: Double Nitrile Gloves Respirator: N95/P100 Enclosure: Powder Hood B->D E PPE: Butyl/Laminate Gloves Eye: Splash Goggles Enclosure: Fume Hood C->E F Decontamination (Wet Wipe with IPA/H2O) D->F E->F G Hazardous Waste Incineration F->G

Figure 1: Safe Handling & Decontamination Workflow for 1H-Imidazo[4,5-b]pyrazin-5-ol.

References

  • ChemicalBook. "CAS-Nummernliste -8- Seite 383-Chemicalbook". 1

  • PubChem - NIH. "Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670". 3

  • PubChem - NIH. "1H-imidazo[4,5-b]pyrazine | C5H4N4 | CID 6059187". 4

  • ACS Publications. "Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors". 2

  • Taylor & Francis Online. "Dimethyl sulfoxide permeation through glove materials". 7

  • USDA ARS. "Hazard Communication Manual". 6

  • MedChemExpress. "Product Data Sheet". 5

Sources

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